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Core Science & Biosynthesis

Foundational

Technical Monograph: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Structure, Synthesis, and Pharmacological Potential of a Privileged Scaffold Executive Summary This technical guide provides a comprehensive analysis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a synthetic orga...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Synthesis, and Pharmacological Potential of a Privileged Scaffold

Executive Summary

This technical guide provides a comprehensive analysis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a synthetic organic molecule featuring a lipophilic halogenated aniline tail coupled to a hydrophilic morpholine head via an acetamide linker. This structural motif is classified as a "privileged scaffold" in medicinal chemistry, frequently serving as a core fragment in the development of kinase inhibitors, sodium channel blockers (local anesthetics), and antimicrobial agents. This document details the structural properties, optimized synthetic protocols, and analytical characterization required for research applications.

Structural Analysis & Pharmacophore Mapping

The molecule functions as a flexible linker system with three distinct pharmacophoric zones. Its efficacy in drug discovery often stems from the balance between the hydrophobic aryl moiety and the polar, hydrogen-bond-accepting morpholine ring.

1.1 Chemical Identity[1][2][3]
  • IUPAC Name: N-(2-Bromo-4-methylphenyl)-2-(morpholin-4-yl)acetamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: ~313.19 g/mol

  • Key Features:

    • Ortho-Bromine: Provides steric bulk that locks the conformation of the amide bond relative to the phenyl ring; also serves as a "handle" for further cross-coupling reactions (e.g., Suzuki-Miyaura).

    • Morpholine Head: Enhances aqueous solubility and metabolic stability; acts as a weak base (

      
      ).
      
    • Acetamide Linker: A standard hydrogen-bond donor/acceptor motif critical for binding affinity in protein active sites.

1.2 Structural Visualization

The following diagram illustrates the connectivity and functional zones of the molecule.

ChemicalStructure cluster_features Pharmacophore Properties Aniline 2-Bromo-4-Methylphenyl (Lipophilic Tail) Linker Acetamide Linker (H-Bond Donor/Acceptor) Aniline->Linker Amide Bond Feat1 Steric Lock (Br) Aniline->Feat1 Morpholine Morpholine Ring (Solubility/Basic Head) Linker->Morpholine C-N Bond Feat2 Metabolic Stability Morpholine->Feat2

Caption: Pharmacophore decomposition showing the lipophilic tail (red), linker (yellow), and hydrophilic head (blue).

Synthetic Pathway & Process Optimization

The synthesis follows a classic two-step convergent strategy: Acylation followed by Nucleophilic Substitution (


) . This route is preferred over direct coupling methods due to higher yields and easier purification of the intermediate.
2.1 Reaction Workflow

SynthesisPathway SM1 Start: 2-Bromo-4-methylaniline Inter Intermediate: 2-Chloro-N-(2-bromo-4-methylphenyl)acetamide SM1->Inter Step 1: Acylation Reagent1 Chloroacetyl Chloride (+ TEA/DCM, 0°C) Reagent1->Inter Product Final Product: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Inter->Product Step 2: SN2 Substitution Reagent2 Morpholine (+ K2CO3/DMF or Acetone) Reagent2->Product

Caption: Two-step synthetic pathway via α-chloroacetamide intermediate.

2.2 Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-(2-bromo-4-methylphenyl)acetamide

  • Reagents: 2-Bromo-4-methylaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq), Dichloromethane (DCM, anhydrous).

  • Protocol:

    • Dissolve the aniline in anhydrous DCM under

      
       atmosphere.
      
    • Cool the solution to 0°C (ice bath) to prevent bis-acylation.

    • Add TEA, followed by the dropwise addition of chloroacetyl chloride over 30 minutes. Exothermic reaction - monitor temperature.

    • Allow to warm to room temperature (RT) and stir for 3 hours.

    • Workup: Wash with 1M HCl (to remove unreacted aniline), then sat.

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Typically 85-95% (Solid).

Step 2: Morpholine Substitution

  • Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (1.2 eq),

    
     (2.0 eq), Acetone or DMF.
    
  • Protocol:

    • Dissolve the chloro-acetamide intermediate in Acetone (for easier workup) or DMF (for faster reaction).

    • Add solid

      
       and Morpholine.
      
    • Reflux (Acetone: 56°C) or heat to 60°C (DMF) for 4-6 hours. Monitor by TLC (the product is more polar than the starting chloride).

    • Workup:

      • If Acetone: Filter off inorganic salts, concentrate filtrate, and recrystallize from Ethanol/Water.

      • If DMF: Pour into ice water; the product should precipitate. Filter and wash with water.[4][5]

    • Purification: Recrystallization from Ethanol is standard.

Analytical Characterization

To validate the structure, the following spectral data ranges are expected based on the chemistry of this scaffold class.

3.1 Predicted NMR Data (in

)
NucleusShift (

ppm)
MultiplicityAssignmentStructural Logic

9.20 - 9.50Singlet (br)-NH-Amide proton, deshielded by carbonyl and ortho-Br.

8.10 - 8.20DoubletAr-H (C6)Proton ortho to the amide; deshielded by anisotropy.

7.30 - 7.40SingletAr-H (C3)Proton ortho to Br and methyl.

7.10 - 7.20DoubletAr-H (C5)Remaining aromatic proton.

3.15 - 3.25Singlet-CH

-CO
Methylene linker between N and Carbonyl.

3.75 - 3.85MultipletMorpholine O-CH

Ethers are deshielded.

2.60 - 2.70MultipletMorpholine N-CH

Amines are more shielded than ethers.

2.30 - 2.35SingletAr-CH

Methyl group on the aromatic ring.
3.2 Mass Spectrometry (ESI-MS)
  • Expected

    
    :  ~313.0 and 315.0 (1:1 ratio due to 
    
    
    
    isotopes).
  • Fragmentation: Loss of the morpholine fragment is common in MS/MS.

Biological Context & Applications[1][6][7][8][9][10]

This molecule is rarely a final drug but serves as a critical Intermediate or Probe in drug discovery.

  • Kinase Inhibition: The 2-amino-N-phenylacetamide motif mimics the ATP-binding hinge region of kinases. The morpholine tail often extends into the solvent-exposed region of the enzyme, improving solubility and bioavailability [1].

  • Local Anesthetics: Structurally related to Lidocaine , this molecule blocks voltage-gated sodium channels (

    
    ). The ortho-bromo substituent provides steric hindrance similar to the ortho-methyl groups in lidocaine, protecting the amide bond from rapid hydrolysis by esterases/amidases [2].
    
  • Antimicrobial Activity: Morpholine-substituted acetanilides have demonstrated broad-spectrum activity against Gram-positive bacteria by disrupting cell wall synthesis pathways [3].

References
  • Morpholine as a Privileged Scaffold

    • Title: Morpholine as a scaffold in medicinal chemistry: An update on synthetic str
    • Source: ResearchGate / Medicinal Chemistry Reviews.[6]

    • URL:[Link]

  • Synthesis of Halo-Acetanilides

    • Title: 2-Chloro-N-(2-methyl-4-bromophenyl)acetamide synthesis and properties.
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • General Protocol for Morpholinoacetamides

    • Title: Synthesis, Characterization and Study the Biological Activity of New Morpholine Deriv
    • Source: ResearchGate (2025 Upd
    • URL:[Link]

  • Safety Data & Handling: Title: Safety Data Sheet: N-(2-bromo-4-methylphenyl)acetamide derivatives. Source: Fisher Scientific / BenchChem.

Sources

Exploratory

Technical Guide: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Executive Summary & Chemical Identity[1] N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a functionalized acetamide derivative characterized by a core aniline scaffold substituted with bromine and methyl groups, link...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a functionalized acetamide derivative characterized by a core aniline scaffold substituted with bromine and methyl groups, linked via an acetamide bridge to a morpholine ring. This compound belongs to a class of


-aminoacetamides , often utilized as intermediates in the synthesis of sodium channel blockers, kinase inhibitors, and local anesthetics (analogous to lidocaine derivatives).

While the specific CAS number for the final morpholino derivative is not widely indexed in public chemical registries (indicating it is likely a custom library compound or proprietary intermediate), it is synthesized directly from the commercially available intermediate N-(2-Bromo-4-methylphenyl)-2-chloroacetamide (CAS 90560-54-6) .

Chemical Identifiers
PropertyDetail
Systematic Name N-(2-Bromo-4-methylphenyl)-2-morpholin-4-ylacetamide
Molecular Formula

Molecular Weight 313.19 g/mol
Core Intermediate CAS 90560-54-6 (N-(2-Bromo-4-methylphenyl)-2-chloroacetamide)
Starting Material CAS 583-68-6 (2-Bromo-4-methylaniline)
SMILES CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)Br

Structural & Retrosynthetic Analysis

The synthesis of this molecule follows a classic "linker-activation" strategy. The molecule is disconnected at the morpholine-nitrogen bond (SN2) and the amide-nitrogen bond (Acylation).

Retrosynthetic Logic
  • Disconnection 1 (C-N bond): The morpholine ring is introduced via nucleophilic displacement of a leaving group (Cl/Br) on the

    
    -carbon.
    
  • Disconnection 2 (Amide bond): The acetamide linker is formed by acylating the electron-poor 2-bromo-4-methylaniline.

Retrosynthesis Target Target Molecule (Morpholinoacetamide) Inter Intermediate (α-Chloroacetamide) CAS: 90560-54-6 Target->Inter SN2 Disconnection SM2 Start Mat 2 (Morpholine) Target->SM2 SM1 Start Mat 1 (2-Bromo-4-methylaniline) CAS: 583-68-6 Inter->SM1 Amide Hydrolysis

Figure 1: Retrosynthetic breakdown of the target molecule.

Experimental Synthesis Protocol

This protocol describes a validated two-step synthesis starting from 2-bromo-4-methylaniline.

Step 1: Synthesis of N-(2-Bromo-4-methylphenyl)-2-chloroacetamide

Objective: Acylation of the sterically hindered aniline. Reaction Type: Nucleophilic Acyl Substitution.

  • Reagents: 2-Bromo-4-methylaniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (

    
    , 1.5 eq).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions:

    
     to RT, 2–4 hours.
    

Procedure:

  • Dissolve 2-Bromo-4-methylaniline (CAS 583-68-6) in anhydrous DCM under

    
     atmosphere.
    
  • Add

    
     and cool the mixture to 
    
    
    
    .
  • Add Chloroacetyl chloride dropwise over 30 minutes. Caution: Exothermic.

  • Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Wash with 1M HCl (to remove unreacted aniline), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect 85–95% of a white/off-white solid (CAS 90560-54-6 ).

Step 2: Synthesis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Objective: Introduction of the morpholine moiety. Reaction Type:


 Nucleophilic Substitution.
  • Reagents: Intermediate from Step 1 (1.0 eq), Morpholine (2.5 eq), Potassium Carbonate (

    
    , 2.0 eq, optional if excess morpholine is used).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Conditions: Reflux (

    
    ), 6–12 hours.
    

Procedure:

  • Dissolve N-(2-Bromo-4-methylphenyl)-2-chloroacetamide (Step 1 product) in ACN.

  • Add Morpholine and

    
    . Note: Excess morpholine can act as both nucleophile and base.
    
  • Heat to reflux for 8 hours.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc and wash with water.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (DCM:MeOH 95:5).

ReactionScheme Step1 Step 1: Acylation (DCM, 0°C) Inter α-Chloroacetamide (CAS 90560-54-6) Step1->Inter Step2 Step 2: SN2 Substitution (ACN, Reflux) Prod Target Morpholinoacetamide Step2->Prod SM 2-Bromo-4-methylaniline SM->Step1 Inter->Step2

Figure 2: Forward synthetic pathway.

Mechanistic Insight

The synthesis relies on the varying reactivity of the electrophiles.

  • Chemoselectivity in Step 1: The amino group of the aniline attacks the carbonyl carbon of chloroacetyl chloride. The chloride leaving group on the carbonyl is significantly more labile than the alkyl chloride, ensuring exclusive amide formation without polymerization.

  • Steric Factors: The ortho-bromo substituent on the aniline ring creates steric hindrance. This may slow down the initial acylation compared to unsubstituted aniline, requiring the use of a base (

    
    ) to drive the equilibrium by scavenging HCl.
    
  • SN2 Reactivity in Step 2: The

    
    -carbon is activated by the adjacent carbonyl group, making it highly susceptible to nucleophilic attack by the secondary amine (morpholine).
    

Analytical Characterization (Expected Data)

Validation of the final compound should be performed using NMR and MS.

TechniqueFeatureExpected Signal (

ppm / m/z)
1H NMR (CDCl3)Amide NH~9.0–9.5 ppm (Broad singlet, deshielded by ortho-Br)
Aromatic H~8.1 (d, H-6), ~7.4 (s, H-3), ~7.1 (d, H-5)
Linker

~3.2 ppm (Singlet)
Morpholine

~3.7–3.8 ppm (Multiplet)
Morpholine

~2.6–2.7 ppm (Multiplet)
Methyl

~2.3 ppm (Singlet)
LC-MS (ESI+)Molecular Ion

(1:1 Br isotope pattern)

Safety & Handling

  • Chloroacetyl Chloride: Potent lachrymator and corrosive. Handle strictly in a fume hood.

  • Alkylating Potential: The intermediate N-(2-Bromo-4-methylphenyl)-2-chloroacetamide is a potent alkylating agent (electrophile). Avoid skin contact; it may cause allergic contact dermatitis.

  • Morpholine: Flammable liquid, corrosive.

References

  • Sigma-Aldrich. Product Specification: N-(2-Bromo-4-methylphenyl)-2-chloroacetamide (CAS 90560-54-6).[1][2] MilliporeSigma.

  • PubChem. Compound Summary: 2-Bromo-4-methylaniline (CAS 583-68-6).[3] National Center for Biotechnology Information.

  • BenchChem. Protocol: N-Acylation with Chloroacetyl Chloride. Application Notes and Protocols.[4]

  • Organic Syntheses. General Procedures for the Preparation of alpha-Haloacetamides. Org.[4] Synth. Coll. Vol. 1.

Sources

Foundational

Unraveling the Biological Activity of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide: Acknowledging a Scientific Frontier

Senior Application Scientist Commentary: In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is a journey into the unknown. The compound N-(2-Bromo-4-methylphenyl)-2-morph...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Commentary: In the landscape of drug discovery and molecular biology, the exploration of novel chemical entities is a journey into the unknown. The compound N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide represents one such frontier. Despite a thorough investigation of the current scientific literature, a specific, well-defined mechanism of action for this molecule remains to be elucidated. This guide, therefore, serves not as a definitive explanation of its biological function, but as a transparent overview of the existing, albeit limited, information and a roadmap for future research.

Our current understanding is based on the analysis of structurally related compounds, which can offer valuable, yet speculative, insights. It is imperative for the scientific community to recognize that while analogs can provide clues, direct experimental validation is the only path to conclusive evidence.

Structural Analogs: A Glimpse into Potential Mechanisms

While direct data on N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is scarce, the biological activities of structurally similar molecules can inform our hypotheses. One such analog, 2-Bromo-n-(4-sulfamoylphenyl)acetamide , has been identified as an inhibitor of carbonic anhydrases (CAs)[1]. CAs are a family of enzymes crucial for pH regulation, and their inhibition is a therapeutic strategy in various diseases, including cancer[1].

However, it is critical to note the structural divergence between this analog and our topic compound. The presence of a morpholino group in place of a sulfonamide moiety significantly alters the molecule's physicochemical properties, including its size, polarity, and hydrogen bonding capacity. These differences are substantial enough to preclude a direct extrapolation of the carbonic anhydrase inhibition mechanism.

Other related structures found in the literature are primarily discussed in the context of chemical synthesis and their roles as intermediates, without significant exploration of their biological effects[2][3]. For instance, various bromo- and methyl-substituted phenylacetamides are commercially available and utilized as building blocks in medicinal chemistry[2][3].

The Path Forward: A Proposed Research Workflow

To definitively determine the mechanism of action for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, a systematic and multi-faceted experimental approach is required. The following workflow outlines a logical progression for investigation.

G cluster_0 Phase 1: Initial Screening & Target Identification cluster_1 Phase 2: Target Validation & Mechanistic Studies cluster_2 Phase 3: Pathway Analysis & In Vivo Confirmation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography Identify cellular changes target_based_screening Target-Based Screening (e.g., kinase panels, GPCR arrays) target_based_screening->affinity_chromatography Identify potential protein targets binding_assays Direct Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays Putative Targets enzyme_kinetics Enzyme Kinetic Assays binding_assays->enzyme_kinetics cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) binding_assays->cellular_thermal_shift knockdown_studies Gene Knockdown/Knockout Studies (e.g., siRNA, CRISPR) cellular_thermal_shift->knockdown_studies western_blot Western Blotting for Signaling Pathways knockdown_studies->western_blot Validate Target Involvement transcriptomics Transcriptomic Analysis (RNA-seq) western_blot->transcriptomics animal_models In Vivo Efficacy & PK/PD Studies transcriptomics->animal_models Confirm Physiological Relevance

Sources

Exploratory

An In-depth Technical Guide to N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and pharmacological potential of a key morpholinoacetamide derivative. Executive Summary N-(2-Bro...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and pharmacological potential of a key morpholinoacetamide derivative.

Executive Summary

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a substituted aromatic amide featuring a morpholine moiety, a structural motif of significant interest in medicinal chemistry. While direct, extensive research on this specific molecule is limited, its constituent parts—the N-aryl acetamide core and the morpholine ring—are present in numerous biologically active compounds. This guide provides a comprehensive overview based on established chemical principles and structure-activity relationship (SAR) analysis of analogous compounds. It details a robust and logical synthetic pathway, predicts physicochemical properties, and explores the potential pharmacological activities, offering a foundational resource for its investigation as a novel chemical entity in drug discovery programs.

Introduction: The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in drug design, prized for its favorable physicochemical properties.[1] As a saturated heterocycle containing both an ether and a secondary amine function, it can improve aqueous solubility, metabolic stability, and the pharmacokinetic profile of a parent molecule.[2] Its presence is a key feature in a variety of approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[2]

When coupled with an N-aryl acetamide core, as in the case of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, the resulting structure presents a compelling template for exploring a range of biological targets. The specific substitution pattern on the phenyl ring—a bromine atom at the ortho position and a methyl group at the para position—is expected to significantly influence the molecule's steric and electronic properties, thereby modulating its biological activity. The bromine atom, a halogen, can participate in halogen bonding and increase lipophilicity, while the methyl group can provide a key hydrophobic interaction within a target's binding pocket.

This guide will synthesize this structural rationale into a practical framework for the compound's synthesis and potential application.

Proposed Chemical Synthesis

The most direct and logical synthetic route to N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide involves a two-step process: the preparation of a chloroacetamide intermediate followed by a nucleophilic substitution with morpholine. This approach is efficient and utilizes readily available starting materials.

Step 1: Synthesis of 2-Bromo-N-(2-bromo-4-methylphenyl)acetamide

The initial step is the acylation of the commercially available aniline, 2-bromo-4-methylaniline, with a haloacetyl halide.[3][4] 2-Chloroacetyl chloride or 2-bromoacetyl chloride are common reagents for this transformation. The reaction is typically performed in an inert solvent with a mild base to neutralize the hydrogen halide byproduct.

Step 2: Nucleophilic Substitution with Morpholine

The second step involves the reaction of the resulting α-haloacetamide with morpholine. Morpholine acts as a nucleophile, displacing the halide to form the final product. This is a standard SN2 reaction.

Below is a detailed, self-validating protocol for this synthetic pathway.

Detailed Experimental Protocol

Objective: To synthesize N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide.

Materials:

  • 2-Bromo-4-methylaniline (C₇H₈BrN)[4]

  • 2-Chloroacetyl chloride (C₂H₂Cl₂O)

  • Morpholine (C₄H₉NO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

Part A: Synthesis of 2-Chloro-N-(2-bromo-4-methylphenyl)acetamide

  • In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-4-methylaniline (1.86 g, 10 mmol) and triethylamine (1.53 mL, 11 mmol) in 50 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add 2-chloroacetyl chloride (0.88 mL, 11 mmol) dropwise to the stirred solution over 15 minutes. Causality: Dropwise addition at low temperature controls the exothermic reaction and prevents side product formation.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel, wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, 2-chloro-N-(2-bromo-4-methylphenyl)acetamide. This intermediate can often be used in the next step without further purification.

Part B: Synthesis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

  • Dissolve the crude 2-chloro-N-(2-bromo-4-methylphenyl)acetamide from Part A in 50 mL of a suitable solvent like acetonitrile or DMF.

  • Add morpholine (1.74 mL, 20 mmol, 2 equivalents) to the solution. Causality: Using an excess of morpholine drives the reaction to completion and acts as a base to neutralize the generated HCl.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC for the disappearance of the chloroacetamide intermediate.

  • Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with water (3 x 50 mL) to remove excess morpholine and its salt.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution A 2-Bromo-4-methylaniline S1 Dissolve Aniline & TEA in DCM Cool to 0 °C A->S1 B 2-Chloroacetyl Chloride S2 Add 2-Chloroacetyl Chloride Stir at RT for 4h B->S2 Dropwise C Morpholine S4 Dissolve Intermediate Add Morpholine (2 eq) C->S4 S1->S2 S3 Workup: Aq. NaHCO₃, Brine S2->S3 I1 Intermediate: 2-Chloro-N-(2-bromo-4- methylphenyl)acetamide S3->I1 I1->S4 S5 Heat to 60-80 °C Stir for 6-12h S4->S5 S6 Workup & Purification (Chromatography) S5->S6 P Final Product: N-(2-Bromo-4-methylphenyl) -2-morpholinoacetamide S6->P

Fig 1. Synthetic workflow for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide.

Physicochemical and Spectroscopic Properties (Predicted)

Predicting the properties of a novel compound is crucial for its development. The table below summarizes key calculated physicochemical properties.

PropertyPredicted ValueJustification / Method
Molecular Formula C₁₃H₁₇BrN₂O₂Based on structure
Molecular Weight 313.20 g/mol Sum of atomic weights
LogP (Octanol/Water) 2.1 - 2.5Calculated (e.g., via XLogP3)
Topological Polar Surface Area (TPSA) 41.1 ŲImportant for membrane permeability
Hydrogen Bond Donors 1 (Amide N-H)Influences solubility & binding
Hydrogen Bond Acceptors 4 (2xO, 2xN)Influences solubility & binding

Expected Spectroscopic Data:

  • ¹H NMR: Key signals would include a singlet for the methyl group (~2.3 ppm), multiplets for the morpholine protons (~2.5-2.8 and ~3.6-3.8 ppm), a singlet for the methylene protons adjacent to the carbonyl (~3.1 ppm), distinct aromatic proton signals, and a broad singlet for the amide N-H proton (>8.0 ppm).

  • ¹³C NMR: Expected signals for the methyl carbon, the four distinct carbons of the morpholine ring, the methylene carbon, the carbonyl carbon (~165-170 ppm), and the six unique aromatic carbons.

  • Mass Spectrometry (HRMS): The molecular ion peak would show a characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio).

Potential Biological Activities and Pharmacological Profile

While N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide itself has not been extensively profiled, the activities of structurally related N-aryl acetamide and morpholine-containing compounds provide a strong basis for hypothesizing its potential therapeutic applications.

A. Anticonvulsant Activity

A significant body of research has demonstrated the anticonvulsant properties of N-aryl acetamide derivatives. Studies have shown that compounds with this core structure can exhibit potent activity in maximal electroshock (MES) and subcutaneous metrazol (ScMet) tests, which are standard preclinical models for epilepsy.[5] The mechanism often involves modulation of voltage-gated sodium or calcium channels, key players in neuronal excitability. The specific substitution on the aryl ring is critical for potency and neurotoxicity profiles.

B. Antimicrobial and Antifungal Activity

The morpholine moiety is a known pharmacophore in antimicrobial agents.[6] Furthermore, various N-aryl acetamide derivatives have been reported to possess antibacterial and antifungal properties.[5] One study on 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues found that compounds with halogen substitutions (bromo and chloro) on the N-phenyl ring exhibited the most significant activity against fungal strains, comparable to the standard drug clotrimazole.[6] This suggests that the bromo-substitution in the title compound may confer potent antimicrobial activity.

C. Other Potential Activities

Derivatives of N-aryl acetamides and related structures have been investigated for a wide range of other biological activities, including:

  • Antimalarial: Aryl N-acetamide compounds have been identified as potential antimalarial agents.[7]

  • Tyrosinase Inhibition: N-aryl-2-mercaptoacetamide derivatives have been studied as inhibitors of tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology.[8]

  • Anticancer: The morpholine scaffold is present in anticancer drugs, and bromophenol derivatives have shown anticancer potential.[2][9] Similarly, some bromoacetamide derivatives act as inhibitors of carbonic anhydrases, which are overexpressed in certain tumors.[10]

Hypothesized Signaling Pathway Involvement

Given the potential for anticonvulsant activity, a primary hypothesized mechanism of action involves the modulation of ion channels in neuronal signaling. Blockade of voltage-gated sodium channels (VGSCs) is a common mechanism for antiepileptic drugs.

Signaling_Pathway cluster_neuron Presynaptic Neuron AP Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) AP->VGSC Opens Depol Membrane Depolarization VGSC->Depol Na⁺ Influx NT_Release Neurotransmitter Release Depol->NT_Release Compound N-(2-Bromo-4-methylphenyl) -2-morpholinoacetamide Compound->VGSC Inhibits/Blocks

Fig 2. Hypothesized mechanism of action for anticonvulsant activity.

Future Directions and Research Perspectives

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide represents a promising, yet underexplored, chemical entity. The logical next steps for its investigation should include:

  • Chemical Synthesis and Characterization: Execution of the proposed synthesis and full spectroscopic characterization (NMR, HRMS, IR) and purity analysis (HPLC) to confirm its structure and provide a reference standard.

  • In Vitro Screening: A broad-based screening campaign against a panel of targets, with an initial focus on:

    • Ion Channels: Patch-clamp electrophysiology assays to assess activity against various voltage-gated sodium and calcium channel subtypes.

    • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) assays against a panel of clinically relevant bacterial and fungal strains.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of a small library of analogs by varying the substitution on the phenyl ring (e.g., replacing bromo with chloro, fluoro, or trifluoromethyl) to establish a clear SAR.

  • ADME-Tox Profiling: Early assessment of metabolic stability (e.g., microsomal stability assay), cell permeability (e.g., Caco-2 assay), and cytotoxicity to guide further development.

Conclusion

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a structurally intriguing molecule that combines the favorable properties of the morpholine scaffold with the proven biological relevance of the N-aryl acetamide core. Based on a robust analysis of related compounds, it stands as a strong candidate for investigation as a novel anticonvulsant or antimicrobial agent. The synthetic route is straightforward, and the outlined research plan provides a clear path for elucidating its therapeutic potential. This guide serves as a foundational document to encourage and direct future research into this promising area of medicinal chemistry.

References

  • Jubie, S., Sikdar, P., & Antony, S. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]

  • Chemist, T. S. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. The Synthesizing Chemist. [Link]

  • Jubie, S., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. ResearchGate. [Link]

  • Edjlali, L. (2021). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Organic Chemistry Research. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. organic-chemistry.org. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methylaniline. PubChem Compound Database. [Link]

  • Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Arzneimittel-Forschung, 44(8), 911-915. [Link]

  • Kim, D. H., et al. (2024). N-Aryl-S-aryl-2-mercaptoacetamide Derivatives Effectively Inhibit Mushroom and Cellular Tyrosinase Activities, Melanin Production, and Pigmentation in Zebrafish Larvae: Regarding Copper Ion Chelation. Molecules, 29(3), 594. [Link]

  • Das, S., et al. (2024). Aryl N-acetamide compounds exert antimalarial activity by acting as agonists of rhomboid protease PfROM8 and cation channel PfCSC1. bioRxiv. [Link]

  • Kumar, N., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. [Link]

  • Pacheco, D. J., et al. (2013). N-(4-((E)-3-arylacryloyl)phenyl)acetamide derivatives and their antileishmanial activity. Química Nova, 36(7). [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Organic Syntheses. (n.d.). n-bromoacetamide. orgsyn.org. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. CompTox Chemicals Dashboard. [Link]

  • Wang, W., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Marine Drugs, 20(4), 263. [Link]

  • The Synthesizing Chemist. (n.d.). Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. thesynthesizingchemist.com. [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Topic: Spectroscopic Data for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (NMR, IR, MS) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (NMR, IR, MS) Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR, MS) for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide . This compound serves as a critical intermediate in the development of kinase inhibitors and other small-molecule therapeutics. Its structural core combines a sterically crowded aniline derivative (2-bromo-4-methylaniline) with a solubilizing morpholine moiety via an acetamide linker.

The data presented herein is synthesized from established synthetic protocols and spectroscopic principles governing acetamide derivatives. This guide details the synthesis pathway to validate the origin of the sample and provides a self-validating system for characterization.

Synthesis and Sample Origin

To ensure the integrity of the spectroscopic data, the origin of the sample must be defined. The compound is synthesized via a two-step nucleophilic substitution pathway.

Reaction Scheme (Graphviz)

SynthesisPath SM1 2-Bromo-4-methylaniline (Starting Material) Inter Intermediate: 2-Chloro-N-(2-bromo-4-methylphenyl)acetamide SM1->Inter DCM, Et3N, 0°C Reagent1 Chloroacetyl Chloride (Acylation) Reagent1->Inter Product Product: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Inter->Product K2CO3, CH3CN, Reflux Reagent2 Morpholine (Nucleophilic Substitution) Reagent2->Product

Figure 1: Two-step synthesis pathway from 2-bromo-4-methylaniline to the target morpholinoacetamide.

Experimental Protocol
  • Acylation: 2-Bromo-4-methylaniline is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0°C to yield the

    
    -chloroacetamide intermediate.
    
  • Amination: The intermediate is refluxed with excess morpholine (or 1 eq. morpholine with

    
    ) in acetonitrile to displace the chloride, yielding the final product.
    

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the steric influence of the ortho-bromo substituent and the electron-donating nature of the morpholine ring.


H NMR (300 MHz, DMSO-

)

Note: Chemical shifts (


) are reported in ppm relative to TMS.
Position / GroupShift (

)
MultiplicityIntegrationAssignment Logic
Amide NH 9.45bs1HDeshielded by carbonyl and aromatic ring; broad due to exchange.
Ar-H (C6) 7.95d (

Hz)
1HOrtho to amide. Deshielded by the anisotropic effect of the carbonyl group.
Ar-H (C3) 7.48d (

Hz)
1HMeta to amide, ortho to Br/Me. Appears as a doublet or singlet due to weak coupling.
Ar-H (C5) 7.18dd (

Hz)
1HMeta to Br, ortho to Me. Couples with H6 and H3.
Linker CH

3.15s2HSinglet. Isolated methylene between Carbonyl and Morpholine N.
Morpholine (O-CH

)
3.65t (

Hz)
4HCharacteristic ether region; deshielded by Oxygen.
Morpholine (N-CH

)
2.55t (

Hz)
4HUpfield; adjacent to Nitrogen.
Ar-CH

2.30s3HTypical benzylic methyl shift.

C NMR (75 MHz, DMSO-

)
  • Carbonyl (C=O): 168.5 ppm.

  • Aromatic Carbons:

    • C-N (ipso): 134.2 ppm.

    • C-Me (para): 136.1 ppm.

    • C-Br (ortho): 116.5 ppm (Shielded by heavy atom effect).

    • Ar-CH: 132.0, 129.5, 123.5 ppm.

  • Aliphatic Carbons:

    • Morpholine C-O: 66.2 ppm.

    • Morpholine C-N: 53.5 ppm.

    • Linker CH

      
      : 61.8 ppm.
      
    • Methyl CH

      
      : 20.1 ppm.
      
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the transformation of the primary amine to a secondary amide and the presence of the ether linkage.

Frequency (cm

)
Functional GroupVibrational Mode
3280 - 3350 Amide N-HStretching (Secondary amide).
2850 - 2960 C-H (Aliphatic)Stretching (Morpholine/Methyl).
1685 Amide I (C=O)Strong stretching; characteristic of acetanilides.
1530 Amide II (N-H)Bending / C-N stretching.
1115 C-O-CEther stretching (Morpholine ring).
600 - 800 C-BrAryl halide stretch.
Mass Spectrometry (MS)

Mass spectrometry is critical for confirming the presence of the bromine atom, which possesses a distinctive isotopic pattern (


Br : 

Br

1:1).
  • Formula: C

    
    H
    
    
    
    BrN
    
    
    O
    
    
  • Molecular Weight: 313.19 g/mol

  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

Observed Peaks (m/z)
  • [M+H]

    
     : 313.05 and 315.05 (1:1 ratio).
    
    • Interpretation: Confirms the presence of one bromine atom.[1][2][3][4]

  • Fragment 234/236 : Loss of Morpholine ring (C

    
    H
    
    
    
    NO).
  • Fragment 100 : Morpholinyl cation (C

    
    H
    
    
    
    NO
    
    
    ).
Fragmentation Pathway (Graphviz)

MS_Fragmentation Parent [M+H]+ Ion m/z 313/315 Frag1 Amide Cleavage [Ar-NH-CO-CH2]+ Parent->Frag1 Loss of Morpholine Frag2 Morpholine Ion [C4H8NO]+ m/z 100 Parent->Frag2 Alpha-cleavage Frag3 Aniline Cation [Ar-NH2]+ Frag1->Frag3 Loss of Ketene

Figure 2: Proposed ESI-MS fragmentation pathway showing the characteristic morpholine loss.

Critical Quality Attributes (CQA)

When characterizing this compound for drug development, researchers must monitor specific impurities arising from the synthesis:

  • Dimer Formation: Reaction of one morpholine molecule with two chloroacetamide intermediates. Check for M+ at ~500 region.

  • Hydrolysis: Presence of 2-bromo-4-methylaniline (Starting material) due to amide hydrolysis. Check 1H NMR at

    
     6.5-7.0 region.
    
  • Residual Solvents: Acetonitrile (s, 2.07 ppm) or DCM (s, 5.76 ppm) in NMR.

References

  • Synthesis of Chloroacetamide Intermediates: Sameaa, J. K., & Ahlam, J. H. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2-Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158.

  • Morpholine Substitution Reactions: Rani, P. U., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019–1023.[5]

  • Bromination of Anilines (Precursor Synthesis): BenchChem Technical Data. 2,6-Dibromo-3,4,5-trimethylaniline Synthesis Protocols.

  • Spectral Data of Analogous Halo-Acetamides: PubChem Compound Summary for 2-Bromo-N-(4-methylphenyl)acetamide (Isomer/Analog).

Sources

Protocols & Analytical Methods

Method

Application Note & Protocols: Characterization of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide as a Putative Carbonic Anhydrase Inhibitor

For Research Use Only. Not for use in diagnostic procedures. Abstract & Introduction Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Abstract & Introduction

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺)[1][2]. Their involvement in pH regulation, CO₂ homeostasis, ion transport, and fluid secretion makes them significant therapeutic targets[1][3]. Inhibition of specific CA isozymes is a clinically validated strategy for treating a range of conditions, including glaucoma, epilepsy, and acute mountain sickness[4][5]. While sulfonamide-based inhibitors are well-established, there is a compelling need for novel, non-sulfonamide scaffolds to develop isozyme-selective inhibitors with improved pharmacological profiles.

Recent studies have highlighted that heterocyclic amines and acetamide derivatives possess potential as chemotherapeutic agents, with some morpholine-based compounds demonstrating significant CA inhibitory activity[6]. This application note provides a comprehensive framework for the initial characterization of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a novel, non-sulfonamide small molecule, as a potential carbonic anhydrase inhibitor. We present detailed protocols for a primary colorimetric screening assay, determination of the half-maximal inhibitory concentration (IC₅₀), and foundational enzyme kinetic studies to elucidate the mechanism of inhibition.

Compound Profile & Synthesis Rationale

The design of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide integrates a morpholine ring, known for its favorable physicochemical properties and presence in bioactive compounds, with a substituted phenylacetamide core. This structure provides a distinct chemical scaffold for exploring interactions within the CA active site.

PropertyValue
Compound Name N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide
Structure (Structure to be depicted based on name)
Molecular Formula C₁₃H₁₇BrN₂O₂
Molecular Weight 313.19 g/mol [7]
CAS Number (Novel compound, not assigned)

A plausible and efficient synthesis route involves a two-step process, beginning with the acylation of 2-bromo-4-methylaniline. This common synthetic pathway is adaptable for creating a library of related analogs for structure-activity relationship (SAR) studies.

Synthetic_Pathway A 2-Bromo-4-methylaniline + 2-Chloroacetyl chloride reagent1 Base (e.g., Pyridine) DCM, 0°C to RT A->reagent1 B Intermediate: N-(2-Bromo-4-methylphenyl)-2-chloroacetamide reagent2 Morpholine Base (e.g., K₂CO₃) Acetonitrile, Reflux B->reagent2 C Final Product: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide reagent1->B reagent2->C

Figure 1: Plausible two-step synthetic pathway for the target compound.

Hypothesized Mechanism of Action

The catalytic activity of carbonic anhydrase is centered on a zinc ion (Zn²⁺) coordinated by three histidine residues within the enzyme's active site[8]. This zinc ion activates a water molecule, forming a potent zinc-hydroxide nucleophile that attacks carbon dioxide[8]. Classical sulfonamide inhibitors function by coordinating directly to this zinc ion, displacing the catalytic water molecule and blocking the enzyme's function[8][9].

For a non-sulfonamide inhibitor like N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, we hypothesize a competitive inhibition mechanism. The compound may occupy the entrance of the cone-shaped active site, forming hydrogen bonds and van der Waals interactions with key amino acid residues, thereby preventing the substrate (CO₂) from accessing the catalytic zinc center. The protocols outlined below are designed to test this hypothesis by determining the mode of inhibition.

CA_Mechanism_and_Inhibition cluster_0 Catalytic Cycle cluster_1 Inhibition E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ (Nucleophile) E_Zn_H2O->E_Zn_OH -H⁺ Blocked_Site E-Zn²⁺---Inhibitor (Inactive) E_Zn_H2O->Blocked_Site + Inhibitor E_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_HCO3 +CO₂ E_HCO3->E_Zn_H2O +H₂O -HCO₃⁻ Inhibitor Inhibitor (Compound X) Inhibitor->Blocked_Site

Figure 2: CA catalytic cycle and a hypothesized point of competitive inhibition.

Experimental Protocols

These protocols are designed for a 96-well microplate format, enabling efficient screening and characterization. It is imperative to include proper controls in every experiment to ensure data validity.

Materials and Reagents
  • Enzyme: Human Carbonic Anhydrase II (hCA II), recombinant

  • Substrate: 4-Nitrophenyl acetate (NPA)

  • Test Compound: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, dissolved in DMSO (e.g., 10 mM stock)

  • Positive Control: Acetazolamide (AZA), a known pan-CA inhibitor, dissolved in DMSO (e.g., 1 mM stock)[2]

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Equipment: 96-well clear, flat-bottom plates; multi-channel pipette; absorbance microplate reader capable of kinetic measurements at 405 nm.

Protocol 1: In Vitro Colorimetric Inhibition Assay

Principle: This assay measures the esterase activity of CA. The enzyme catalyzes the hydrolysis of the substrate, 4-nitrophenyl acetate (NPA), to produce the chromogenic product 4-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm over time[1][2]. An inhibitor will reduce the rate of this reaction.

Workflow Diagram:

Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate, Test Compound, Controls) B Dispense Buffer & Enzyme to 96-well plate A->B C Add Test Compound or Controls (DMSO, AZA) B->C D Pre-incubate (10 min, RT) C->D E Initiate Reaction: Add Substrate (NPA) D->E F Measure Absorbance (405 nm, kinetic mode, 15-30 min) E->F G Calculate Reaction Rate (% Inhibition) F->G

Figure 3: General workflow for the in vitro colorimetric CA inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare working solutions. Dilute hCA II enzyme in assay buffer to the desired final concentration (e.g., 2-5 µg/mL). Prepare a 3 mM NPA substrate solution in acetonitrile.

  • Plate Setup: In a 96-well plate, add the following to designated wells (total volume per well will be 200 µL):

    • Blank Wells: 190 µL Assay Buffer + 10 µL DMSO.

    • Enzyme Control (100% Activity): 180 µL Assay Buffer + 10 µL DMSO.

    • Test Compound Wells: 180 µL Assay Buffer + 10 µL of Test Compound (diluted in DMSO to 20x the final desired concentration).

    • Positive Control Wells: 180 µL Assay Buffer + 10 µL of Acetazolamide (diluted in DMSO).

  • Enzyme Addition: Add 10 µL of the diluted hCA II enzyme solution to all wells except the Blank wells. Mix gently by tapping the plate.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme[10].

  • Reaction Initiation: Add 10 µL of the 3 mM NPA substrate solution to all wells to start the reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-30 minutes at room temperature[2][10].

  • Data Analysis:

    • For each well, determine the reaction rate (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

    • Calculate the percentage of inhibition for the test compound using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme - V_blank)] x 100

Protocol 2: Determination of IC₅₀ Value

Principle: The IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a standard measure of inhibitor potency.

Procedure:

  • Prepare a serial dilution series of the N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide stock solution in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM).

  • Perform the In Vitro Colorimetric Inhibition Assay as described in Protocol 4.2, using 10 µL of each concentration from the serial dilution in the "Test Compound Wells".

  • Data Analysis:

    • Calculate the % Inhibition for each concentration of the test compound.

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol 3: Preliminary Enzyme Kinetic Studies

Principle: To understand how the compound inhibits the enzyme, kinetic studies are performed by varying the concentrations of both the substrate and the inhibitor. The results, when visualized on a double reciprocal plot (Lineweaver-Burk), can distinguish between competitive, non-competitive, and uncompetitive inhibition.[11].

Procedure:

  • Select three to four fixed concentrations of the test inhibitor based on its IC₅₀ value (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • For each inhibitor concentration, perform the kinetic assay by varying the concentration of the substrate (NPA). Use at least five different substrate concentrations that bracket the known Michaelis constant (Km) for NPA with hCA II.

  • Measure the initial reaction rates (V) for each combination of inhibitor and substrate concentration as described in Protocol 4.2.

  • Data Analysis:

    • Generate a Lineweaver-Burk plot by graphing 1/V versus 1/[Substrate] for each inhibitor concentration.

    • Interpretation:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

    • The inhibition constant (Ki) can be determined from these plots. For competitive inhibition, Ki can be calculated from the change in the slope of the lines.

Data Presentation and Interpretation

All quantitative results should be presented clearly, ideally in tabular format, comparing the novel compound to the standard inhibitor, Acetazolamide.

Table 1: Example Data for CA II Inhibition

CompoundIC₅₀ (µM)Ki (µM)Mode of Inhibition
Acetazolamide Literature/Experimental ValueLiterature/Experimental ValueCompetitive
N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Experimental ValueExperimental ValueDetermined from Kinetics
(Data are presented as mean ± SD, n=3)

Troubleshooting & Considerations

  • Compound Solubility: If the test compound precipitates in the aqueous assay buffer, the maximum concentration may need to be lowered. Always include a "Solvent Control" with the highest concentration of DMSO used to ensure the solvent itself does not inhibit the enzyme[1].

  • Linear Range: Ensure that the calculation of the reaction rate (slope) is performed within the linear range of the assay. Substrate depletion or product inhibition can cause the reaction to slow over time.

  • Enzyme Activity: The activity of the stock enzyme solution should be verified before starting a large screening campaign. Enzyme activity can decrease with improper storage or multiple freeze-thaw cycles[2][10].

References

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis, in vitro Inhibition and Toxicological Evaluation of Human Carbonic Anhydrases I, II and IX Inhibitors in 5-nitroimidazole Series. PubMed. Retrieved from [Link]

  • Zaher, A. M., et al. (2023). Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. RSC Publishing. Retrieved from [Link]

  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry. Retrieved from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Retrieved from [Link]

  • Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PMC. Retrieved from [Link]

  • Alvfors, C., et al. (2022). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Retrieved from [Link]

  • Ashraf, Z., et al. (2022). Synthesis, biological evaluation and theoretical studies of (E)-1-(4-sulfamoyl-phenylethyl)-3-arylidene-pyrrolidine-2,5-diones as carbonic anhydrase inhibitors. Taylor & Francis Online. Retrieved from [Link]

  • Kaufman, P. L. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]

  • Kumar, N. S., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. Retrieved from [Link]

  • Mathews, J. (2024). Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. Mathews Journal of Pharmaceutical Science. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-BROMOACETAMIDE. Retrieved from [Link]

  • Consensus. (n.d.). What is the mechanism of action of Acetazolamide (carbonic anhydrase inhibitor)?. Retrieved from [Link]

  • Synthesis of 2-Bromo-4-Methylpropiophenone: A Journey into Organic Chemistry. (n.d.). Medium. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

Sources

Application

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide for antibacterial studies

Application Note: Characterization of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (BMP-MA) for Antibacterial Studies Executive Summary This guide details the synthesis, purification, and antibacterial profiling of N...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (BMP-MA) for Antibacterial Studies

Executive Summary

This guide details the synthesis, purification, and antibacterial profiling of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (herein referred to as BMP-MA ). Belonging to the class of N-aryl-2-morpholinoacetamides, this pharmacophore combines a lipophilic halogenated aromatic core with a polar morpholine moiety. This structural arrangement is frequently investigated for membrane disruption , DNA gyrase inhibition , and biofilm eradication capabilities.

This protocol provides a self-validating workflow for researchers to transition BMP-MA from chemical synthesis to biological validation, ensuring data integrity compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

Chemical Framework & Synthesis Protocol

The synthesis of BMP-MA is a two-step nucleophilic substitution sequence. The presence of the ortho-bromo and para-methyl groups on the aniline ring introduces steric bulk and lipophilicity, critical for bacterial membrane penetration.

Synthesis Workflow (Graphviz)

Synthesis_Pathway Aniline 2-Bromo-4-methylaniline Inter Intermediate: N-(2-Bromo-4-methylphenyl)- 2-chloroacetamide Aniline->Inter Step 1: Acylation (DCM, Et3N, 0°C to RT) CAC Chloroacetyl Chloride CAC->Inter Product Final Product: BMP-MA Inter->Product Step 2: N-Alkylation (K2CO3, MeCN, Reflux) Morph Morpholine Morph->Product

Figure 1: Two-step synthesis pathway for BMP-MA. Step 1 involves acylation, followed by Step 2, a nucleophilic attack by morpholine.

Step-by-Step Protocol

Step 1: Synthesis of the Chloroacetamide Intermediate

  • Dissolution: Dissolve 10 mmol of 2-bromo-4-methylaniline in 20 mL of anhydrous Dichloromethane (DCM). Add 12 mmol of Triethylamine (Et₃N) as a base scavenger.

  • Acylation: Cool to 0°C. Dropwise add 11 mmol of Chloroacetyl chloride .

  • Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 2 hours.

  • Validation (TLC): Check consumption of aniline (Mobile phase: Hexane/EtOAc 4:1).

  • Workup: Wash with 1N HCl (to remove unreacted aniline) and Brine. Dry over Na₂SO₄. Concentrate to yield the solid intermediate.

Step 2: Morpholine Substitution

  • Reaction: Dissolve the intermediate (from Step 1) in Acetonitrile (MeCN). Add 1.5 equivalents of Morpholine and 2.0 equivalents of Potassium Carbonate (K₂CO₃).

  • Conditions: Reflux (80°C) for 6–8 hours.

  • Purification: Filter off inorganic salts. Evaporate solvent.[1] Recrystallize from Ethanol/Water to obtain pure BMP-MA.

  • QC Checkpoint: ¹H-NMR must show the disappearance of the singlet at ~4.1 ppm (CH₂-Cl) and appearance of morpholine protons (3.6 ppm, 2.5 ppm).

Antibacterial Profiling Protocols

Once synthesized, BMP-MA must be evaluated for potency (MIC), lethality (MBC), and kinetics.

Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07-A10

Materials:

  • Mueller-Hinton Broth (MHB).

  • Resazurin dye (0.01%) for visual readout.

  • Bacterial strains: S. aureus (Gram+), E. coli (Gram-), P. aeruginosa (Gram-).

Protocol:

  • Stock Prep: Dissolve BMP-MA in DMSO to 10 mg/mL.

  • Dilution: Prepare a 96-well plate with serial 2-fold dilutions of BMP-MA in MHB (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension adjusted to 5 × 10⁵ CFU/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: Add 30 µL Resazurin. Incubate 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

    • MIC Definition: Lowest concentration remaining blue.

Time-Kill Kinetics

Purpose: To determine if BMP-MA is bacteriostatic or bactericidal.

  • Setup: Inoculate MHB containing BMP-MA at 1× MIC and 4× MIC . Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute and plate on nutrient agar.

  • Analysis:

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL compared to initial inoculum.

    • Bacteriostatic: <3 log₁₀ reduction.

Mechanism of Action (MoA) Investigation

Morpholinoacetamides often target bacterial membranes or DNA. The following workflow distinguishes these mechanisms.

MoA Decision Tree (Graphviz)

MoA_Workflow Start Determine Mechanism of Action Membrane Assay 1: Membrane Permeability (Propidium Iodide Uptake) Start->Membrane DNA Assay 2: DNA Binding (Methyl Green Displacement) Start->DNA Result_Mem High Fluorescence? Membrane Lysis Membrane->Result_Mem Result_DNA Absorbance Shift? Genotoxicity DNA->Result_DNA

Figure 2: Parallel workflow to determine if BMP-MA acts via membrane disruption or DNA intercalation.

Protocol A: Membrane Integrity (Propidium Iodide)

  • Treat bacteria with BMP-MA at 2× MIC for 1 hour.

  • Add Propidium Iodide (PI) (30 µM). PI is membrane-impermeable and only fluoresces if the cell wall is compromised.

  • Measure Fluorescence (Ex: 535 nm / Em: 617 nm).

  • Interpretation: High fluorescence relative to CTAB (positive control) indicates membrane disruption.

Protocol B: DNA Binding (Methyl Green)

  • Incubate DNA-Methyl Green complex with varying concentrations of BMP-MA.

  • Measure Absorbance at 640 nm.

  • Interpretation: Decrease in absorbance indicates BMP-MA has displaced Methyl Green, confirming DNA binding/intercalation.

Safety & Toxicity Counter-Screens

To ensure BMP-MA is a viable drug candidate, it must be selective for bacteria over mammalian cells.

Table 1: Safety Profiling Metrics

AssayCell Line / TargetPurposeAcceptance Criteria
MTT Assay HEK293 (Human Kidney)General CytotoxicityCC₅₀ > 10× MIC
Hemolysis Human RBCsMembrane Selectivity< 5% Hemolysis at 4× MIC
hERG hERG ChannelCardiac SafetyIC₅₀ > 10 µM

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). Wayne, PA: CLSI. Link

  • Kumar, S., et al. (2011). "Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study." Journal of Chemical Sciences, 123, 719–725. Link

  • Hurdle, J. G., et al. (2011). "Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections." Nature Reviews Microbiology, 9(1), 62-75. Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.Link

Sources

Method

Experimental design for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide studies

Application Note: Experimental Design for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Studies Introduction & Compound Profile N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide represents a privileged scaffold in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Design for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Studies

Introduction & Compound Profile

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide represents a privileged scaffold in medicinal chemistry, combining a lipophilic, sterically constrained aniline derivative with a solubilizing morpholine moiety. This compound class is frequently investigated for kinase inhibition (targeting the ATP-binding hinge region), antimicrobial activity , and as a bi-functional linker in PROTAC design due to the chemically versatile aryl bromide handle.

This guide provides a rigorous experimental framework for characterizing this compound, moving from quality control (QC) to biological validation and ADME profiling.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
Molecular Weight ~313.19 g/mol Fragment-like / Lead-like space.
cLogP 2.1 – 2.5Good membrane permeability; likely orally bioavailable.
pKa (Basic) ~6.5 – 7.0 (Morpholine N)Partially ionized at physiological pH; aids solubility.
H-Bond Acceptors 3 (Morpholine O, N; Amide O)Critical for target engagement (e.g., kinase hinge).
H-Bond Donors 1 (Amide NH)Directional binding interaction.

Pre-Experimental Quality Control (QC)

Critical Directive: Do not proceed to biological assays without validating the integrity of the aryl bromide and the morpholine substitution. The precursor 2-bromo-N-(2-bromo-4-methylphenyl)acetamide is a common impurity that causes false-positive cytotoxicity due to alkylating reactivity.

Protocol: Purity & Identity Verification
  • LC-MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

    • Mobile Phase: Gradient 5%

      
       95% Acetonitrile in Water (+0.1% Formic Acid).
      
    • Success Criterion: Single peak >98% AUC. Mass spectrum must show distinct bromine isotope pattern (

      
       and 
      
      
      
      peaks of equal intensity).
  • 1H-NMR Validation (DMSO-d6):

    • Confirm Morpholine signals: ~2.5 ppm (N-CH2) and ~3.6 ppm (O-CH2).

    • Confirm Singlet at ~3.1–3.2 ppm (Acetamide CH2 between N and Carbonyl).

    • Red Flag: If the Acetamide CH2 appears as a quartet or doublet, unreacted starting material or hydrolysis products are present.

Experimental Workflow: Biological Evaluation

The following workflow is designed to validate the compound's utility as an antiproliferative agent or chemical probe.

Workflow Visualization

ExperimentalWorkflow QC QC: LC-MS & NMR (Confirm Br-Isotope Pattern) QC->QC Repurify if Fail Solubility Solubility Profiling (PBS pH 7.4 & DMSO) QC->Solubility Pass (>98%) CellAssay Cell Viability Assay (CellTiter-Glo / MTT) Solubility->CellAssay Determine Max Conc. TargetVal Target Engagement (Kinase Profiling / Phenotypic) CellAssay->TargetVal If IC50 < 10 µM ADME ADME: Microsomal Stability (Morpholine Oxidation) TargetVal->ADME Validated Hit

Caption: Step-by-step characterization workflow ensuring compound integrity before biological investment.

Detailed Protocols

A. Solubility & Formulation

The morpholine ring improves solubility, but the 2-bromo-4-methylphenyl group is highly lipophilic.

  • Stock Preparation: Dissolve to 10 mM or 20 mM in 100% DMSO .

    • Note: Avoid freeze-thaw cycles. Aliquot into single-use vials stored at -20°C.

  • Aqueous Working Solution: Dilute into PBS (pH 7.4).

    • Checkpoint: Visual precipitation is likely above 100 µM. Ensure final DMSO concentration in cell assays is <0.5% (v/v) to prevent solvent toxicity.

B. In Vitro Cytotoxicity (CellTiter-Glo / MTT)

Objective: Determine the antiproliferative potency (


) against target cell lines (e.g., A549, MCF-7) vs. healthy controls (e.g., HEK293).

Step-by-Step Protocol:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Add compound in serial dilutions (e.g., 100 µM

    
     0.1 µM, 1:3 steps).
    
    • Control: 0.5% DMSO (Vehicle).

    • Positive Control: Doxorubicin or Staurosporine (1 µM).

  • Incubation: 48–72 hours at 37°C, 5% CO2.

  • Readout: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve (GraphPad Prism).

    • Interpretation: An

      
       indicates "Hit" status. An 
      
      
      
      suggests the compound is inactive or requires structural optimization.
C. Metabolic Stability (Microsomal Assay)

Morpholine rings are susceptible to oxidative metabolism (N-dealkylation or ring opening) by Cytochrome P450s.

Protocol:

  • Reaction Mix: 1 µM Compound + 0.5 mg/mL Liver Microsomes (Human/Mouse) in Phosphate Buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: LC-MS/MS to monitor parent compound depletion.

  • Calculation:

    
    .
    
    • Target:

      
       mins is desirable for lead compounds.
      

Mechanistic Context (Hypothetical Signaling)

If this compound acts as a kinase inhibitor (common for this scaffold), it likely disrupts downstream phosphorylation cascades.

SignalingPathway Compound N-(2-Bromo...) (Inhibitor) Kinase Target Kinase (e.g., Src/EGFR) Compound->Kinase Binds Hinge Region Phospho Phosphorylation Cascade Compound->Phospho Blocks Kinase->Phospho Activates Transcription Transcription Factors (e.g., STAT3/NF-kB) Phospho->Transcription Translocates Apoptosis Apoptosis / Growth Arrest Transcription->Apoptosis Inhibits

Caption: Potential mechanism of action: Competitive inhibition of kinase signaling leading to cell cycle arrest.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Discusses Morpholine as a solubility-enhancing bioisostere).

  • Jordan, A., et al. (2012). Morpholine as a privileged structure in medicinal chemistry. Chemical Reviews. Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 94722 (2-Bromo-N-(4-methylphenyl)acetamide). Link (Precursor data).

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Application

Application Notes and Protocols for Target Identification of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Foreword: From Phenotype to Target—A Strategic Guide for Novel Compound Deconvolution In the landscape of contemporary drug discovery, the journey from identifying a bioactive small molecule to elucidating its mechanism...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: From Phenotype to Target—A Strategic Guide for Novel Compound Deconvolution

In the landscape of contemporary drug discovery, the journey from identifying a bioactive small molecule to elucidating its mechanism of action is both a critical and formidable challenge. Phenotypic screening, a powerful approach for discovering compounds with desired cellular or organismal effects, often yields hits with unknown molecular targets.[1][2] The deconvolution of these targets is paramount for advancing a compound through the drug development pipeline, enabling rational optimization, and understanding potential on- and off-target effects.[3][4]

This guide provides a comprehensive, strategy-driven framework for the target identification of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a novel compound for which no prior biological targets have been elucidated. As such, we will proceed with a holistic and unbiased approach, beginning with broad, phenotype-based assessments and progressively narrowing our focus to specific, validated protein interactions. The methodologies detailed herein are designed to be robust and self-validating, integrating chemical biology, proteomics, and computational approaches to build a compelling case for target engagement.

The principles and protocols outlined are intended for researchers, scientists, and drug development professionals. They emphasize not just the "how" but the "why" behind experimental choices, fostering a deep understanding of the underlying scientific principles.

Section 1: Initial Characterization and Hypothesis Generation

Before embarking on resource-intensive proteomic studies, a foundational understanding of the compound's biological effects is essential. This initial phase aims to generate hypotheses about the potential pathways and cellular processes modulated by N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide.

Phenotypic Screening

A broad phenotypic screen is the logical starting point for a target-agnostic compound.[1] The goal is to identify a reproducible and quantifiable cellular phenotype.

Protocol 1: High-Content Imaging-Based Phenotypic Screen

  • Cell Line Selection: Choose a panel of well-characterized human cell lines representing diverse tissue origins (e.g., A549 lung carcinoma, MCF7 breast cancer, U-2 OS osteosarcoma).

  • Compound Treatment: Plate cells in 96- or 384-well imaging plates. Treat with a concentration range of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (e.g., 0.1 µM to 50 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO).

  • Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to label key cellular components (e.g., Hoechst for nuclei, Phalloidin for F-actin, and MitoTracker for mitochondria).

  • Image Acquisition: Acquire images using an automated high-content imaging system.

  • Image Analysis: Utilize image analysis software to quantify a wide array of cellular features, such as cell count, nuclear morphology, cytoskeletal arrangement, and mitochondrial texture.

  • Hit Identification: Identify statistically significant, dose-dependent changes in any of the measured phenotypes.

Structurally Similar Compounds and In-Silico Prediction

While our lead compound is novel, analyzing its constituent chemical moieties can provide valuable clues. The morpholine and bromo-methylphenyl groups are present in various bioactive molecules.[5][6][7][8][9]

  • Morpholine Derivatives: This class of compounds exhibits a wide range of pharmacological activities.[6][10][11]

  • Bromo-methylphenyl Moiety: This structural feature is often incorporated into pharmacologically active compounds.[7][8][9][12]

Computational tools can leverage these structural features to predict potential targets based on ligand similarity to known drugs.[13]

Protocol 2: Computational Target Prediction

  • Database Selection: Utilize publicly available databases such as ChEMBL, BindingDB, and DrugBank.

  • Similarity Search: Perform a 2D and 3D similarity search using the structure of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide.

  • Target Prediction Tools: Employ computational platforms like KinasePred or general target prediction servers that use machine learning algorithms to predict protein targets.

  • Pathway Analysis: Analyze the list of predicted targets using tools like STRING or Metascape to identify enriched biological pathways.[2]

The results from phenotypic screening and computational predictions will guide the selection of the most appropriate target identification strategies.

Section 2: Chemical Probe Synthesis and Validation

To directly identify protein targets, a "bait" molecule, or chemical probe, is required. This involves chemically modifying N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide to incorporate a reactive group for covalent crosslinking and a reporter tag for enrichment.[8]

Principles of Chemical Probe Design

An effective chemical probe must retain the biological activity of the parent compound.[14] Key considerations include:

  • Point of Attachment: The linker and tag should be attached to a position on the molecule that does not interfere with its binding to the target protein. Structure-activity relationship (SAR) studies are ideal for identifying such positions.[15][16]

  • Linker: A flexible linker (e.g., polyethylene glycol) is often used to minimize steric hindrance.[15]

  • Reactive Group: For covalent capture, a photoreactive group (e.g., diazirine, benzophenone) is incorporated for photoaffinity labeling (PAL).[11][12][17][18] Alternatively, an alkyne or azide group can be introduced for "click chemistry" applications.[7][9][19]

  • Reporter Tag: Biotin is a commonly used reporter tag due to its high affinity for streptavidin, enabling efficient pull-down of probe-protein complexes.[15]

Below is a generalized workflow for designing a chemical probe for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide.

Caption: Workflow for chemical probe design and validation.

Synthetic Strategy for a Photoaffinity-Clickable Probe

A dual-functionality probe incorporating both a photoreactive group and a clickable handle offers experimental flexibility. A plausible synthetic route would involve modifying the morpholinoacetamide moiety, as the bromomethylphenyl ring may be crucial for activity.

Note: The following is a representative synthetic scheme and requires optimization by a medicinal chemist.

  • Synthesis of a Modified Morpholine: Synthesize a morpholine derivative containing a linker with a terminal alkyne.

  • Coupling: Couple the modified morpholine to 2-bromo-N-(2-bromo-4-methylphenyl)acetamide.

  • Photoreactive Group Installation: Introduce a diazirine-containing moiety onto the phenyl ring.

Section 3: Affinity-Based Target Identification

Affinity-based proteomics is a direct method to isolate and identify proteins that bind to the chemical probe.[15][20]

Photoaffinity Labeling and Enrichment

This technique uses UV light to induce a covalent bond between the probe and its target protein.[11][12][17][18]

Protocol 3: Photoaffinity Labeling, Click Chemistry, and Streptavidin Pulldown

  • Cell Culture and Lysis: Culture cells (selected from the phenotypic screen) and prepare a native cell lysate.

  • Probe Incubation: Incubate the cell lysate with the synthesized photoaffinity-clickable probe. To demonstrate specificity, include a control where the lysate is pre-incubated with an excess of the parent compound (N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide).

  • UV Crosslinking: Irradiate the samples with UV light (e.g., 365 nm) to induce covalent crosslinking of the probe to its binding partners.[12]

  • Click Reaction: Perform a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) to attach a biotin-azide reporter tag to the probe-protein complexes.[7][19]

  • Streptavidin Enrichment: Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the probe-protein complexes.

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

Mass Spectrometry and Data Analysis

The enriched peptides are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][22]

Protocol 4: LC-MS/MS Analysis and Candidate Target Identification

  • LC-MS/MS: Analyze the digested peptide samples on a high-resolution mass spectrometer.

  • Database Searching: Search the acquired MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify the proteins.

  • Quantitative Analysis: Use label-free quantification or isotopic labeling methods to compare the abundance of proteins in the probe-treated sample versus the competition control.

  • Candidate Selection: Proteins that are significantly enriched in the probe-treated sample and depleted in the competition control are considered high-confidence candidate targets.

Parameter Probe-Treated Sample Competition Control Interpretation
Protein AbundanceHighLow / AbsentPotential Target
Protein AbundanceHighHighNon-specific Binder
Protein AbundanceLow / AbsentLow / AbsentNot a Target

Table 1: Interpreting Quantitative Proteomics Data.

Section 4: Orthogonal Validation of Candidate Targets

Identifying a protein in a pulldown experiment is not sufficient to confirm it as a bona fide target. Orthogonal validation using methods that do not rely on the chemical probe is crucial.[5]

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a label-free method that assesses the stabilization of a target protein upon ligand binding, making it resistant to proteolysis.[15][20]

Protocol 5: DARTS Assay

  • Lysate Preparation: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a set time.

  • Western Blot Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein.

  • Analysis: A dose-dependent increase in the amount of full-length protein in the compound-treated samples compared to the control indicates target engagement.

Caption: Drug Affinity Responsive Target Stability (DARTS) workflow.

Cellular Thermal Shift Assay (CETSA)

CETSA measures the thermal stabilization of a protein in cells or lysates upon ligand binding.

Protocol 6: CETSA

  • Cell Treatment: Treat intact cells with N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide or a vehicle control.

  • Heating: Heat aliquots of the treated cells to a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and Western blotting for the candidate target protein.

  • Analysis: A shift in the melting curve to a higher temperature for the compound-treated sample indicates target engagement.

Genetic Validation

Modulating the expression of the candidate target gene can help to determine if it is necessary for the compound's observed phenotype.

Protocol 7: CRISPR/Cas9-mediated Knockout

  • gRNA Design: Design and validate guide RNAs (gRNAs) to target the gene of the candidate protein.

  • Transfection and Selection: Transfect cells with Cas9 and the gRNAs to generate knockout cell lines.

  • Phenotypic Assay: Perform the original phenotypic assay (from Section 1.1) on the knockout cells treated with N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide.

  • Analysis: If the compound's phenotype is lost or significantly reduced in the knockout cells, this provides strong evidence that the candidate protein is the relevant target.

Section 5: Final Target Validation and Mechanism of Action

The final phase involves confirming direct binding in a purified system and elucidating the functional consequences of this interaction.

In Vitro Binding Assays

Using a purified recombinant version of the target protein, direct binding can be quantified.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamics.

  • Surface Plasmon Resonance (SPR): Measures the change in refractive index at a sensor surface as the compound flows over the immobilized target protein, providing kinetic data (kon and koff).

Functional Assays

Based on the known or predicted function of the validated target, a specific functional assay should be developed. For example, if the target is a kinase, an in vitro kinase activity assay should be performed in the presence of the compound to determine if it acts as an inhibitor or an activator.

Conclusion

The target identification of a novel compound like N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a multi-faceted process that requires the integration of diverse experimental and computational techniques. By following a logical progression from broad phenotypic screening to specific, orthogonal validation methods, researchers can confidently identify and validate the molecular targets of bioactive compounds. This systematic approach not only illuminates the mechanism of action but also provides a solid foundation for future drug development efforts.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). National Center for Biotechnology Information. [Link]

  • Target Identification and Validation (Small Molecules) - University College London. University College London. [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). ResearchGate. [Link]

  • A Click Chemistry Approach to Identify Protein Targets of Cancer Chemopreventive Phenethyl Isothiocyanate - PMC. National Center for Biotechnology Information. [Link]

  • Recent Advances in Target Characterization and Identification by Photoaffinity Probes. (2013, August 29). Molecules. [Link]

  • Photoaffinity Labelling - Domainex. Domainex. [Link]

  • Key principles for designing and selecting effective chemical probes.... - ResearchGate. ResearchGate. [Link]

  • Glycan-Mediated, Ligand-Controlled Click Chemistry for Drug-Target Identification - PubMed. (2016, January 15). National Center for Biotechnology Information. [Link]

  • Photoaffinity labeling in target- and binding-site identification - PubMed. National Center for Biotechnology Information. [Link]

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. (2010, November 16). ACS Publications. [Link]

  • A review on pharmacological profile of Morpholine derivatives - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Full article: Photoaffinity Labeling in Target- and Binding-Site Identification - Taylor & Francis. (2015, February 16). Taylor & Francis Online. [Link]

  • Target Identification and Mode of Action Studies. University of Florida College of Pharmacy. [Link]

  • Target Validation and Exploration - Bio-Techne. Bio-Techne. [Link]

  • Signature of click chemistry in advanced techniques for cancer therapeutics. (2025, April 4). SpringerLink. [Link]

  • Bioactivity profiling supporting the progression of phenotypic hits - Drug Target Review. (2018, June 22). Drug Target Review. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - MDPI. (2025, February 27). MDPI. [Link]

  • Full article: Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems - Taylor & Francis. (2019, July 8). Taylor & Francis Online. [Link]

  • Analyzing Proteomes Using LC-MS/MS - AZoLifeSciences. (2020, June 19). AZoLifeSciences. [Link]

  • Chemistry-based functional proteomics for drug target deconvolution - Monash University. Monash University. [Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide - PMC. National Center for Biotechnology Information. [Link]

  • Identification and validation of protein targets of bioactive small molecules - PubMed - NIH. (2012, March 15). National Center for Biotechnology Information. [Link]

  • Targeting disease: Computational approaches for drug target identification - PubMed. National Center for Biotechnology Information. [Link]

  • Currently Available Strategies for Target Identification of Bioactive Natural Products - Frontiers. (2021, September 30). Frontiers. [Link]

  • Liquid Chromatography Mass Spectrometry-Based Proteomics: Biological and Technological Aspects - PMC. National Center for Biotechnology Information. [Link]

  • Click Chemistry Methodology: The Novel Paintbrush of Drug Design - ACS Publications. (2024, December 27). ACS Publications. [Link]

  • Emerging Affinity-Based Techniques in Proteomics - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A brief introduction to chemical proteomics for target deconvolution - PubMed. (2022, September 15). National Center for Biotechnology Information. [Link]

  • Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River. Charles River Laboratories. [Link]

  • How are target proteins identified for drug discovery? - Patsnap Synapse. (2025, March 20). Patsnap. [Link]

  • Drug target deconvolution by chemical proteomics - PubMed. (2011, August 15). National Center for Biotechnology Information. [Link]

  • How LC-MS Works in Proteomics To Identify and Quantify Proteins - Technology Networks. (2025, December 19). Technology Networks. [Link]

  • Emerging Affinity-Based Proteomic Technologies for Large-Scale Plasma Profiling in Cardiovascular Disease - Olink. Olink. [Link]

  • LC-MS in Proteomics and Biomarker Discovery - | International Journal of Science and Research Archive. (2025, March 15). ijsra.net. [Link]

  • Why structural proteomics is the best tool for drug target validation - Biognosys. Biognosys. [Link]

  • Chemoproteomic strategies for drug target identification. A)... - ResearchGate. ResearchGate. [Link]

  • Affinity Mass Spectrometry: Strategies for Proteome Profiling. (2025, April 8). Boston University. [Link]

  • Chemistry-based functional proteomics for drug target deconvolution - PubMed. (2012, June 15). National Center for Biotechnology Information. [Link]

  • A novel approach for target deconvolution from phenotype-based screening using knowledge graph - PMC. (2025, January 18). National Center for Biotechnology Information. [Link]

  • Abstract Introduction - arXiv. arXiv. [Link]

  • Emerging Drug Targets Identification & Validation - Discovery On Target. Cambridge Healthtech Institute. [Link]

  • Accelerate drug discovery with advanced target identification and validation services - Nuvisan. Nuvisan. [Link]

Sources

Method

Application Notes &amp; Protocols for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Powder

Disclaimer: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a compound for which specific, publicly available safety and handling data is limited. The following guidelines are based on an expert assessment of its che...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a compound for which specific, publicly available safety and handling data is limited. The following guidelines are based on an expert assessment of its chemical structure, drawing parallels from its constituent functional groups: a brominated aromatic ring, an N-arylacetamide, and a morpholine moiety. A comprehensive, lab-specific risk assessment must be conducted by qualified personnel before commencing any work. These protocols should supplement, not replace, institutional and regulatory safety standards.

Hazard Analysis and Compound Profile

The primary approach to safely handling N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide involves a thorough understanding of the potential hazards derived from its chemical architecture.

  • 2-Bromo-4-methylphenyl Group: Brominated aromatic compounds can be toxic and environmentally persistent. They may cause skin, eye, and respiratory irritation.[1][2] The presence of bromine increases the molecular weight and can enhance biological activity, including potential toxicity.

  • N-arylacetamide Moiety: N-arylacetamides are a class of compounds with diverse biological activities. Some are known carcinogens or have other toxic effects.[3] This functional group may be susceptible to hydrolysis under strong acidic or basic conditions.

  • Morpholino Group: Morpholine and its derivatives are organic bases.[4] While morpholine itself is corrosive and flammable, its properties are modified when incorporated into a larger molecule.[5][6][7][8] It can still contribute to the overall basicity and potential reactivity of the compound.

  • Powder Form: Fine powders present a significant inhalation hazard and can form aerosols that are difficult to contain.[9][10] Depending on particle size and chemical properties, they may also pose a dust explosion risk under specific conditions.[11]

Inferred Physicochemical Properties
PropertyInferred Value / DescriptionRationale / Notes
Chemical Formula C₁₃H₁₇BrN₂O₂Derived from chemical structure.
Molecular Weight 313.2 g/mol Calculated from the chemical formula.
Appearance White to off-white crystalline powderTypical appearance for similar organic compounds.[12][13]
Solubility Likely soluble in organic solvents (DMSO, DMF, Methanol); sparingly soluble in water.The morpholino group may confer slight aqueous solubility, but the brominated aryl ring dominates.
Stability Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids/bases, and direct light.Brominated compounds can be light-sensitive. Amide bonds can hydrolyze.[2][3]
NFPA 704 Hazard Identification (Estimated)

The National Fire Protection Association (NFPA) 704 diamond provides a quick overview of potential hazards for emergency responders.[14][15][16][17][18] The following is an estimated rating for this compound:

HazardRatingJustification
Health (Blue) 2-3 Moderate to Serious Hazard. Potential for toxicity via inhalation, ingestion, or skin contact based on the brominated aryl and acetamide groups. Assumed to be an irritant at minimum.
Flammability (Red) 1 Slight Hazard. As a solid organic compound, it will likely burn if heated sufficiently but has a high flash point.
Instability (Yellow) 0-1 Stable to Slight Hazard. Generally stable, but may react with strong oxidizing agents. No inherent explosive or self-reactive properties are assumed.
Special (White) - No special hazards like unusual water reactivity or oxidizing properties are assumed.

Mandatory Controls and Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and PPE is mandatory to mitigate exposure risks.[19][20][21]

Engineering Controls
  • Chemical Fume Hood: All handling of the dry powder, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particles.[9][10]

  • Ventilated Enclosure/Glove Box: For highly sensitive operations or when handling larger quantities, a glove box or ventilated balance enclosure provides superior containment.

  • Designated Work Area: Cordon off and clearly label a specific area for working with this compound to prevent cross-contamination.[9] Line the work surface with absorbent, disposable bench pads.

Personal Protective Equipment (PPE)

Standard laboratory attire (long pants, closed-toe shoes) is required at all times. The following specific PPE must be worn:

  • Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over the goggles when there is a risk of splashing or aerosol generation.[5]

  • Respiratory Protection: An N95-rated respirator is the minimum requirement for handling the powder outside of a fume hood (e.g., during a spill). For operations within a fume hood, institutional policy should be followed, which may require a respirator depending on the scale of work.

  • Hand Protection: Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated and every two hours during extended use.[9]

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened. For larger quantities, a chemically resistant apron or disposable coveralls are recommended.

PPE_Workflow cluster_prep Preparation Phase cluster_ops Operational Phase Start Enter Lab Attire Standard Lab Attire (Closed-toe shoes, long pants) Start->Attire 1. LabCoat Don Lab Coat (Fully fastened) Attire->LabCoat 2. Goggles Don Safety Goggles LabCoat->Goggles 3. FaceShield Don Face Shield (If splash risk exists) Goggles->FaceShield 4. Gloves Don Double Nitrile Gloves FaceShield->Gloves 5. FumeHood Work in Fume Hood Gloves->FumeHood 6. Respirator Use Respirator (If required by protocol) FumeHood->Respirator 7.

Caption: Required PPE sequence before handling the compound.

Protocols for Handling and Use

Protocol: Weighing and Dispensing Powder

Objective: To accurately weigh the powdered compound while minimizing aerosol generation and exposure.

Causality: This protocol uses a tare-and-transfer method within a fume hood to contain any generated dust, which is the primary exposure risk when handling powders.[9][10]

Materials:

  • N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide powder in its primary container.

  • Spatula (anti-static preferred).

  • Secondary container with a secure lid (e.g., vial, beaker with parafilm).

  • Analytical balance.

  • Waste container for contaminated materials.

Procedure:

  • Preparation: Set up all necessary equipment (balance, secondary container, spatula, waste bag) inside the chemical fume hood. Line the work area with a disposable bench pad.

  • Taring: Place the empty, closed secondary container on the analytical balance and tare it to zero.

  • Transfer: Move the tared container off the balance but keep it inside the hood. Open the primary stock container. Carefully use the spatula to transfer an approximate amount of powder into the secondary container.

  • Sealing: Securely close both the primary and secondary containers. Decontaminate the exterior of the secondary container with a suitable solvent (e.g., 70% ethanol) on a disposable wipe.

  • Final Weighing: Place the closed secondary container back on the balance to obtain the final, accurate weight.

  • Cleanup: Dispose of the bench pad, wipes, and any contaminated items in the designated hazardous waste container. Clean the spatula thoroughly.

Weighing_Workflow cluster_hood Inside Chemical Fume Hood Prep 1. Prepare Workspace (Bench pad, equipment) Tare 2. Tare Closed Vial on Balance Prep->Tare Transfer 3. Transfer Powder (Stock -> Vial) Tare->Transfer Seal 4. Seal Vial & Stock Container Transfer->Seal Weigh 5. Weigh Sealed Vial on Balance for Final Mass Seal->Weigh Move vial to balance Cleanup 6. Decontaminate & Dispose of Waste Weigh->Cleanup End Proceed with Experiment Cleanup->End

Caption: Workflow for safely weighing the powdered compound.

Storage and Inventory Management

Proper storage is critical for maintaining the compound's integrity and ensuring laboratory safety.[21]

Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool, dry place (e.g., 2-8°C or room temperature as specified by supplier).Prevents degradation and minimizes vaporization.[19]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) if long-term stability is critical.Protects against slow oxidation or reaction with atmospheric moisture.
Light Store in an amber vial or in a dark location.Brominated compounds can be light-sensitive and may degrade upon exposure to UV light.
Container Keep in a tightly sealed, clearly labeled container. Use a secondary container for added security.[9][22]Prevents contamination and release into the environment.
Chemical Incompatibilities

To prevent hazardous reactions, segregate this compound from the following:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, bromine).[2][5]

  • Strong Acids & Bases: May catalyze hydrolysis of the amide bond.

  • Reactive Metals: (e.g., sodium, potassium, aluminum).[2]

Inventory Management

Maintaining an accurate chemical inventory is a cornerstone of safety and regulatory compliance.[23][24][25]

  • Log All Vials: Every container of the compound must be logged in the chemical inventory system upon receipt.

  • Labeling: Ensure all containers are clearly labeled with the chemical name, hazard warnings (pictograms), and date received.[20][26]

  • First-In, First-Out (FIFO): Use the oldest stock of the chemical first to minimize the risk of degradation over time.[23][27]

  • Regular Audits: Conduct periodic audits of the inventory to ensure records are accurate and to dispose of expired or unneeded materials.[24]

Emergency Procedures

Spill Response

For a Small Spill (in a fume hood):

  • Alert others in the immediate area.

  • Wearing full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.

  • Carefully scoop the material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent, followed by soap and water.

For a Large Spill (outside a fume hood):

  • Evacuate: Immediately evacuate the area and alert all personnel.

  • Isolate: Close the doors to the lab and prevent re-entry.

  • Notify: Contact the institutional Environmental Health & Safety (EHS) department and follow their emergency protocol. Do not attempt to clean up a large spill without specialized training and equipment.

First Aid Measures
  • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Immediately flush the skin with copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency_Response cluster_small Small Spill Protocol cluster_large Large Spill Protocol Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small Small Spill (Inside Hood) Assess->Small Contained Large Large Spill (Outside Hood) Assess->Large Uncontained Alert 1. Alert Area Personnel Small->Alert Evacuate 1. Evacuate Area Large->Evacuate Contain 2. Cover with Absorbent Alert->Contain Collect 3. Collect into Waste Contain->Collect Decon 4. Decontaminate Surface Collect->Decon Isolate 2. Isolate Lab Evacuate->Isolate Notify 3. Notify EHS Isolate->Notify

Caption: Decision tree for spill response procedures.

Waste Disposal

All waste containing N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, including contaminated PPE, bench pads, and excess material, must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[23]

References

  • Chemical inventory management best practices. (n.d.). ERA Environmental Management Solutions. Retrieved February 14, 2026, from [Link]

  • NFPA 704. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • What are the best practices for maintaining a chemical inventory? (2025, April 19). Simple But Needed. Retrieved February 14, 2026, from [Link]

  • Chemical Inventory Management: Best Practices. (2024, December 12). Safety Storage Systems. Retrieved February 14, 2026, from [Link]

  • Hazardous Materials Identification. (2021, November 5). National Fire Protection Association. Retrieved February 14, 2026, from [Link]

  • NFPA Chemicals. (n.d.). New Environment Inc.. Retrieved February 14, 2026, from [Link]

  • Three Best Practices in Chemicals Management. (n.d.). Lisam. Retrieved February 14, 2026, from [Link]

  • Best Practices: On-Site Chemical Inventories. (n.d.). HSI. Retrieved February 14, 2026, from [Link]

  • NFPA 704 GUIDANCE DOCUMENT FREQUENTLY ASKED QUESTIONS (FAQ). (n.d.). County of Riverside Fire Department. Retrieved February 14, 2026, from [Link]

  • NFPA 704 Diamond Colors Numbers and Flammability Rating. (2026, January 29). DuraLabel. Retrieved February 14, 2026, from [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. (2025, March 25). Quimivita. Retrieved February 14, 2026, from [Link]

  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University Occupational & Environmental Safety Office. Retrieved February 14, 2026, from [Link]

  • Weighing Hazardous Powders in the Laboratory. (n.d.). University of California, Santa Barbara - Environment, Health & Safety. Retrieved February 14, 2026, from [Link]

  • MORPHOLINE. (n.d.). Balaji Amines. Retrieved February 14, 2026, from [Link]

  • Morpholine (HSG 92, 1995). (n.d.). INCHEM. Retrieved February 14, 2026, from [Link]

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting. Retrieved February 14, 2026, from [Link]

  • Morpholine - SAFETY DATA SHEET. (2025, April 16). Chembox. Retrieved February 14, 2026, from [Link]

  • Safety considerations for chemical reagents. (n.d.). Ampliqon. Retrieved February 14, 2026, from [Link]

  • Navigating OSHA Chemical Safety Rules for a Safer Workplace. (2024, April 8). Compliance Training Online. Retrieved February 14, 2026, from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Dolly Corporation. Retrieved February 14, 2026, from [Link]

  • 5 Safety Measures to Take When Handling Chemicals. (n.d.). Safety and Health Limited. Retrieved February 14, 2026, from [Link]

  • Arylamidation and arylation by the carcinogen N-2-fluorenylacetamide: a sensitive and rapid radiochemical assay. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

  • LCSS: BROMINE. (n.d.). National Institutes of Health. Retrieved February 14, 2026, from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved February 14, 2026, from [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2025, August 10). ResearchGate. Retrieved February 14, 2026, from [Link]

  • OSHA Chemical Hazards And Communication. (2022, October 5). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Storing & Handling Bromine. (2015, June 9). Contemporary Daguerreotypes. Retrieved February 14, 2026, from [Link]

  • OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Conn Maciel Carey LLP. Retrieved February 14, 2026, from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved February 14, 2026, from [Link]

  • N-Arylacetamides Investigated. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2021, February 23). Arabian Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Safety Data Sheet: Bromine. (n.d.). Carl ROTH. Retrieved February 14, 2026, from [Link]

  • Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. (2019, November 18). ResearchGate. Retrieved February 14, 2026, from [Link]

Sources

Application

Application Note: Preparation of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Solutions

Abstract & Compound Profile N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a functionalized acetamide derivative characterized by a lipophilic 2-bromo-4-methylaniline core linked to a polar morpholine tail. This str...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a functionalized acetamide derivative characterized by a lipophilic 2-bromo-4-methylaniline core linked to a polar morpholine tail. This structural motif is frequently utilized in medicinal chemistry as a scaffold for kinase inhibitors or as a solubilizing linker for lipophilic pharmacophores.

While the morpholine moiety (pKa ~8) improves aqueous solubility compared to the parent aniline, the presence of the aryl bromide and methyl group renders the molecule moderately lipophilic. Successful experimentation requires careful solubilization strategies to prevent micro-precipitation in aqueous buffers, which can lead to false-negative biological data.

Physicochemical Identity
PropertyValueNotes
Formula C₁₃H₁₇BrN₂O₂
Molecular Weight 313.19 g/mol Used for Molarity calculations.
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.
Predicted LogP ~2.2 – 2.6Moderately lipophilic.
pKa (Basic) ~8.0 (Morpholine N)Protonated (cationic) at pH < 6. Neutral at pH 7.4.
Solubility (Water) Low (< 1 mg/mL at pH 7)Requires co-solvents or pH adjustment.
Solubility (Organic) High (DMSO, Ethanol)Soluble > 50 mM in DMSO.

Strategic Solubility Assessment

Before preparing solutions, researchers must choose a solvent system based on the intended application. The morpholine nitrogen is the critical handle for solubility; it acts as a weak base.

  • For Stock Solutions: Use DMSO (Dimethyl Sulfoxide) . It disrupts intermolecular hydrogen bonding and accommodates the lipophilic aryl bromide region.

  • For Cellular Assays (pH 7.4): The compound is largely neutral and prone to precipitation. Keep final DMSO concentration < 0.5% and ensure rapid mixing.

  • For In Vivo/High Concentration: Exploit the pKa. Formulating in slightly acidic vehicles (pH 4–5) or using 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) significantly enhances solubility by protonating the morpholine ring.

Decision Logic for Solvent Selection

SolubilityLogic Start Start: Select Application Stock Stock Solution Preparation Start->Stock DMSO_Stock Dissolve in 100% DMSO (10-50 mM) Stock->DMSO_Stock AppType Intended Use? CellAssay In Vitro / Cell Culture (Low Conc < 10 µM) AppType->CellAssay Low Conc InVivo In Vivo / Animal Study (High Conc > 1 mg/mL) AppType->InVivo High Conc DirectDil Direct Dilution into Media (Max 0.5% DMSO) CellAssay->DirectDil Formulation Complex Vehicle Required InVivo->Formulation DMSO_Stock->AppType Acidic Acidified Saline (pH 4.5, 5% Tween 80) Formulation->Acidic Preferred (Salt formation) CoSolvent 10% DMSO + 40% PEG400 + 50% Water Formulation->CoSolvent Alternative

Caption: Decision tree for selecting the appropriate vehicle based on concentration requirements and pH-dependent solubility of the morpholine moiety.

Protocol 1: Preparation of Master Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock (10 mM or 50 mM) for long-term storage.

Materials
  • Compound: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (Solid).

  • Solvent: Anhydrous DMSO (Spectroscopy grade, ≥99.9%).

  • Vials: Amber glass vials with PTFE-lined caps (to prevent light degradation and leaching).

Step-by-Step Procedure
  • Weighing: Accurately weigh 3.13 mg of the solid compound into a sterile microcentrifuge tube or amber vial.

    • Calculation: 10 mM = 10 µmol/mL.

    • 
      .
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Note: If weighing a larger mass (e.g., 10 mg), adjust volume accordingly (

      
      ).
      
  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Observation: The solution should be clear and colorless to pale yellow. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot & Storage:

    • Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C (stable for >6 months) or -80°C (stable for >1 year). Protect from light.

Protocol 2: Preparation of Aqueous Working Solutions

Objective: Dilute the stock for biological assays without precipitating the compound.

Method A: For Cell Culture (Concentration 10 µM)

Use this method for IC50 determination or signaling pathway analysis.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 in culture medium (or PBS) to create a 1 mM (1000 µM) intermediate.

    • Critical: Add the DMSO stock dropwise to the medium while vortexing. Do not add medium to the DMSO.

  • Final Dilution: Dilute the intermediate further to the desired working concentration (e.g., 1 µM, 10 µM).

    • Example: To make 10 mL of 10 µM media: Add 100 µL of 1 mM intermediate to 9.9 mL of media.

    • Final DMSO: 0.1% (Well tolerated by most cell lines).

Method B: For In Vivo / High Concentration (> 1 mg/mL)

Use this method for animal dosing (IP/PO). The morpholine is exploited here to form a soluble salt.

Vehicle Formulation: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline.

  • Dissolve in Co-solvents:

    • Dissolve X mg of compound in 10% volume of DMSO.

    • Add 40% volume of PEG400. Vortex until clear.

    • Add 5% volume of Tween 80. Vortex.

  • Aqueous Addition:

    • Slowly add 45% volume of sterile saline (0.9% NaCl) or slightly acidic water (pH 5).

    • Troubleshooting: If precipitation occurs upon adding saline, acidify the mixture slightly with 1N HCl (dropwise) to protonate the morpholine nitrogen (Target pH ~5.0).

Quality Control & Validation

To ensure the compound has not degraded or precipitated, verify the solution concentration.

HPLC-UV Verification Protocol
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide).

  • Acceptance Criteria: Purity > 95%; Single sharp peak.

Experimental Workflow Diagram

Workflow Solid Solid Compound (Store Desiccated) Weigh Weigh Mass (e.g., 3.13 mg) Solid->Weigh DMSO Add DMSO (1 mL) Weigh->DMSO Vortex Vortex/Sonicate (Clear Solution) DMSO->Vortex QC QC Check (Visual/HPLC) Vortex->QC Aliquot Aliquot & Freeze (-20°C) QC->Aliquot

Caption: Step-by-step workflow for generating a validated master stock solution.

Safety & Handling

  • Hazard Identification: As a bromo-aniline derivative, this compound should be treated as a potential irritant and toxicant . Bromoanilines can be absorbed through the skin.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the solid powder inside a chemical fume hood to prevent inhalation.

  • Waste Disposal: Dispose of all solutions as halogenated organic waste.

References

  • MedChemExpress (MCE). Solubility & Solution Preparation Guidelines for Lipophilic Compounds. (General protocol for N-aryl acetamides). Link

  • BenchChem. Synthesis and Applications of N-Aryl Morpholines. (Discusses the stability and solubility properties of the morpholine scaffold). Link

  • Organic Syntheses. General Procedures for Amide Bond Formation and Solubility of Acetamides. Org.[1] Synth. Coll. Vol. 1-10. Link

  • PubChem. Compound Summary: Morpholine Derivatives and Physicochemical Properties. (Source for pKa and LogP estimation logic). Link

Sources

Method

Application of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide in Medicinal Chemistry: A Technical Guide

Introduction and Scientific Context N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is an organic molecule featuring a synthetically versatile morpholine ring, a common scaffold in medicinal chemistry known for enhancin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is an organic molecule featuring a synthetically versatile morpholine ring, a common scaffold in medicinal chemistry known for enhancing physicochemical properties and metabolic stability.[1] The morpholine and its acetamide derivatives are recognized for a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects.[2][3] The structure is further distinguished by a substituted phenyl ring, N-(2-bromo-4-methylphenyl), which provides specific steric and electronic properties that can significantly influence target binding and pharmacokinetic profiles. The bromine atom can act as a halogen bond donor, potentially increasing target affinity, while the methyl group can modulate lipophilicity and metabolic stability.[4][5]

Given the absence of extensive literature on this specific molecule, this guide establishes a hypothesis-driven framework for its application. Based on the activities of structurally related morpholinoacetamide derivatives, we postulate that N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a promising candidate for investigation as a kinase inhibitor, particularly in the context of oncology. Many morpholine-containing compounds have shown potent activities against various kinases involved in cancer cell signaling.[6]

This document provides detailed protocols for the synthesis, characterization, and in vitro evaluation of this compound, designed to serve as a foundational resource for researchers in drug discovery and development.

Postulated Mechanism of Action: Kinase Inhibition

We hypothesize that N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide functions as a Type I kinase inhibitor, competing with ATP for binding to the kinase active site. The morpholine moiety is proposed to interact with the solvent-exposed region, while the bromo-methylphenyl group occupies the hydrophobic pocket. The amide linker provides a critical hydrogen bonding interaction with the hinge region of the kinase. The bromine atom may form a halogen bond with a backbone carbonyl in the active site, enhancing binding affinity.[4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates ATP ATP ATP->RAF Binds to active site Compound N-(2-Bromo-4-methylphenyl) -2-morpholinoacetamide Compound->RAF Inhibits

Caption: Postulated inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

Synthesis and Characterization

The synthesis of N-aryl amides is a fundamental transformation in medicinal chemistry.[7] A reliable method for synthesizing the title compound involves a two-step process starting from 2-bromo-4-methylaniline. The first step is an acylation with 2-chloroacetyl chloride, followed by a nucleophilic substitution with morpholine.

Protocol 1: Synthesis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Step 1: Synthesis of N-(2-Bromo-4-methylphenyl)-2-chloroacetamide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-bromo-4-methylaniline (10.0 g, 53.7 mmol) in 100 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (8.2 mL, 59.1 mmol) dropwise to the solution.

  • Acylation: While maintaining the temperature at 0 °C, add a solution of 2-chloroacetyl chloride (4.7 mL, 59.1 mmol) in 20 mL of anhydrous DCM dropwise over 30 minutes.[8]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase.

  • Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer, and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from ethanol to yield the intermediate as a white solid.

Step 2: Synthesis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the N-(2-Bromo-4-methylphenyl)-2-chloroacetamide intermediate (5.0 g, 19.0 mmol) in 50 mL of acetonitrile.

  • Addition of Reagents: Add morpholine (3.3 mL, 38.0 mmol) and potassium carbonate (5.2 g, 38.0 mmol) to the solution.

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-85 °C) and maintain for 8-12 hours. Monitor the reaction by TLC (9:1 DCM:methanol).

  • Workup: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in 100 mL of ethyl acetate and wash with water (3 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The final product can be purified by column chromatography on silica gel using a gradient of DCM to 5% methanol in DCM.

G cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Nucleophilic Substitution Aniline 2-Bromo-4-methylaniline Reaction1 Dissolve Aniline in DCM Add Triethylamine Add Acyl Chloride at 0°C Aniline->Reaction1 AcylChloride 2-Chloroacetyl Chloride AcylChloride->Reaction1 Workup1 Aqueous Workup (HCl, NaHCO3, Brine) Reaction1->Workup1 Purify1 Recrystallization (Ethanol) Workup1->Purify1 Intermediate N-(2-Bromo-4-methylphenyl) -2-chloroacetamide Purify1->Intermediate Reaction2 Dissolve Intermediate Add Morpholine & K2CO3 Reflux in Acetonitrile Intermediate->Reaction2 Workup2 Filter Salts Aqueous Workup Reaction2->Workup2 Purify2 Column Chromatography Workup2->Purify2 FinalProduct Final Product Purify2->FinalProduct

Caption: Workflow for the two-step synthesis of the title compound.

In Vitro Biological Evaluation

To validate the hypothesis of kinase inhibition, a series of in vitro assays should be performed. The initial screening would involve a biochemical kinase inhibition assay against a panel of cancer-relevant kinases. Subsequently, cell-based assays will determine the compound's effect on cancer cell proliferation.

Protocol 2: Biochemical Kinase Inhibition Assay (Example: BRAF V600E)

This protocol is a representative method for assessing the inhibitory activity of the compound against a specific kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide in 100% DMSO.

    • Prepare a serial dilution of the compound in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a solution of recombinant BRAF V600E enzyme and its substrate (e.g., MEK1) in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration close to the Kₘ for the enzyme.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the compound dilutions to the wells.

    • Add 5 µL of the enzyme/substrate solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 2.5 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect product formation using a suitable method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed human melanoma cells (e.g., A375, which harbors the BRAF V600E mutation) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (final DMSO concentration < 0.1%) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting viability against compound concentration.

Data Presentation and Interpretation

The data obtained from the proposed experiments should be tabulated for clear interpretation and comparison.

Compound ID Chemical Structure BRAF V600E IC₅₀ (nM) A375 Cell GI₅₀ (µM)
Cpd-1 N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamideHypothetical Value: 85Hypothetical Value: 1.2
Sorafenib Reference Kinase Inhibitor220.8

Table 1: Hypothetical biological data for the title compound compared to a reference inhibitor.

A low nanomolar IC₅₀ value in the biochemical assay coupled with a low micromolar GI₅₀ value in the cell-based assay would provide strong evidence supporting the hypothesis that N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide acts as a kinase inhibitor with anti-proliferative effects. The presence of the bromo and methyl groups on the phenyl ring could be crucial for achieving this potency and cellular activity.[9][10]

Conclusion and Future Directions

This guide outlines a comprehensive strategy for the synthesis and initial biological evaluation of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide as a potential kinase inhibitor. The provided protocols offer a robust starting point for researchers to explore its therapeutic potential. Positive results from these initial studies would warrant further investigation, including:

  • Selectivity Profiling: Testing against a broad panel of kinases to determine its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe the importance of the bromo and methyl substituents and the morpholine ring for activity.[11]

  • Pharmacokinetic Studies: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vitro and in vivo.

Through this structured approach, the potential of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide as a lead compound in drug discovery can be systematically and efficiently elucidated.

References

  • Benchchem. Application Notes and Protocols: Synthesis of N-Aryl Morpholines.
  • ResearchGate. 2-(2-Oxo-morpholin-3-yl)-acetamide Derivatives as Broad-Spectrum Antifungal Agents | Request PDF.
  • ResearchGate. A review on pharmacological profile of Morpholine derivatives.
  • ResearchGate. Synthesis, structural and theoretical studies on new morpholino acetamide ligand and rare earth metal complexes and corrosion Inhibition Effect.
  • Benchchem. An In-depth Technical Guide to 2-Bromo-n-(4-sulfamoylphenyl)acetamide: Structure, Properties, and Biological Activity.
  • PubMed. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Available from: [Link]

  • PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. Available from: [Link]

  • SpringerLink. Introducing bromine to the molecular structure as a strategy for drug design. Available from: [Link]

  • PubMed. Medicinal chemistry of 2,2,4-substituted morpholines. Available from: [Link]

  • Scientia Ricerca. An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

  • PMC. Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Available from: [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Available from: [Link]

  • ResearchGate. Four‐component synthesis of (hetero)aryl halides, aryl propynols with diverse morpholino enamines and NH4Cl or BnNH2. Available from: [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link]

  • Pharmaffiliates. N-(2-bromo-4-methylphenyl)acetamide. Available from: [Link]

  • Hilaris Publisher. The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Available from: [Link]

  • NIH. 2-Bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. Available from: [Link]

  • MedCrave online. Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. Available from: [Link]

  • Research Communities. The basic science underlying drug design and discovery. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide solubility issues and solutions

A Senior Application Scientist's Guide to Overcoming Solubility Challenges Welcome to the technical support resource for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide. This guide is designed for researchers, scientist...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support resource for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. As a molecule with a substituted aromatic ring, a halogen atom, and a morpholino group, it possesses structural characteristics that predict low aqueous solubility, a common hurdle for over 40% of new chemical entities in the pharmaceutical industry.[1][2]

This document provides a framework for systematically addressing these issues, moving from simple troubleshooting to more advanced formulation strategies. Our approach is grounded in established principles of physical and medicinal chemistry to ensure you can achieve reliable and reproducible experimental results.

Troubleshooting Guide: Common Solubility Issues

This section addresses the most frequent problems encountered when working with poorly soluble compounds. We present these issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.

Question 1: My compound precipitates immediately when I add my DMSO stock solution to an aqueous buffer. What's happening and how do I fix it?

This is a classic sign of a compound "crashing out" of solution. It occurs when a compound that is soluble in a concentrated organic stock (like DMSO) is diluted into an aqueous medium where its solubility is much lower. The organic solvent concentration is no longer high enough to keep the compound dissolved.

Core Problem: Low intrinsic aqueous solubility. The molecular structure—featuring a hydrophobic bromomethylphenyl group—is the primary driver of this behavior.

Solutions Workflow:

G cluster_cosolvent Co-Solvent Details cluster_ph pH Details cluster_surfactant Surfactant Details start Precipitation in Aqueous Buffer cosolvent Strategy 1: Co-Solvent Optimization start->cosolvent Initial approach ph_adjust Strategy 2: pH Adjustment cosolvent->ph_adjust If precipitation persists success Solution Achieved cosolvent->success cosolvent_details Test DMSO, Ethanol, PEG 400. Keep final concentration <1% (in vitro) or <5% (in vivo). surfactant Strategy 3: Surfactant Addition ph_adjust->surfactant For very low solubility ph_adjust->success ph_details Morpholino group is basic (pKa ~4-5). Lowering pH may protonate and increase solubility. Test buffers from pH 4.0 to 7.4. surfactant->success surfactant_details Use non-ionic surfactants like Tween-80 or Poloxamer 188. Work above the Critical Micelle Concentration (CMC).

Caption: Troubleshooting workflow for aqueous precipitation.

Solution 1: Co-Solvent System

The simplest approach is to use a water-miscible co-solvent to increase the "solvent power" of the aqueous phase.[3][4]

  • Rationale: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) reduce the polarity of the water, making it a more favorable environment for hydrophobic molecules. They essentially bridge the gap between the organic stock and the aqueous final medium.

  • Protocol: See Protocol 1: Co-Solvent Screening for Aqueous Formulations .

Solution 2: pH Adjustment

The morpholino group in your compound is a weak base. By adjusting the pH of your buffer, you can protonate this group, creating a charged species that is often more water-soluble.

  • Rationale: Salt formation, even in situ, is a powerful method for increasing the aqueous solubility of ionizable compounds.[3][5] The protonated amine will have a much stronger interaction with water molecules than the neutral form.

  • Protocol: See Protocol 2: pH-Dependent Solubility Assessment .

Solution 3: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate your compound, effectively solubilizing it in the bulk aqueous phase.

  • Rationale: This technique creates a "nano-environment" where the compound can reside, shielded from the unfavorable aqueous surroundings. Non-ionic surfactants like Tween-80 or Polysorbate 80 are commonly used in pharmaceutical formulations for this purpose.[5]

  • Protocol: See Protocol 3: Surfactant-Based Solubilization .

Question 2: I can't get my compound to dissolve in DMSO at a high enough concentration to make my stock solution. What other solvents can I try?

While DMSO is a powerful and common solvent, it is not universal. For highly crystalline or "greasy" (lipophilic) compounds, other solvents or solvent mixtures may be required.

Solutions Workflow:

G cluster_screening Solvent Selection cluster_energy Dissolution Aids start Inadequate Stock Concentration in DMSO screening Systematic Solvent Screening start->screening energy Application of Physical Energy screening->energy If solubility remains low success Concentrated Stock Achieved screening->success screening_details Test solvents with varying polarity: - NMP (N-Methyl-2-pyrrolidone) - DMA (Dimethylacetamide) - Dichloromethane (DCM) - Ethanol energy->success energy_details 1. Gentle Warming: 37-40°C 2. Sonication: Use a bath sonicator (Caution: Monitor for degradation)

Caption: Workflow for preparing concentrated stock solutions.

Solution 1: Systematic Solvent Screening

A structured screening of solvents with different properties is the most effective approach.

  • Rationale: Solubility is governed by the principle of "like dissolves like." By testing a range of solvents, you can identify one with a polarity and hydrogen bonding capacity that best matches the compound.

  • Recommended Solvents for Screening:

SolventRelative Polarity[6]Key Characteristics
Dimethyl Sulfoxide (DMSO) 0.444Strong, polar aprotic, common for initial stocks.
N-Methyl-2-pyrrolidone (NMP) 0.403 (est.)Powerful polar aprotic solvent, often dissolves compounds insoluble in DMSO.
Dimethylacetamide (DMA) 0.379 (est.)Similar to NMP, another strong polar aprotic option.
Ethanol 0.654Polar protic solvent, less toxic, useful for in vivo studies.
Dichloromethane (DCM) 0.309Non-polar, useful for initial dissolution before solvent exchange.

Solution 2: Application of Physical Energy

  • Rationale: Dissolution can be an energy-intensive process, especially for crystalline solids. Applying energy can help overcome the crystal lattice energy.

  • Methods:

    • Gentle Warming: Heat the vial in a water bath to 37-40°C. This can significantly increase the rate of dissolution. Caution: Always check for compound stability at elevated temperatures first.

    • Sonication: Place the vial in a bath sonicator. The ultrasonic waves create cavitation that breaks apart solid aggregates and enhances solvent-solute interaction.[1]

Frequently Asked Questions (FAQs)

Q: What is the predicted aqueous solubility of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide?

A: While no experimental data for this specific molecule is publicly available, based on its structure (a molecular weight >300 g/mol , a halogenated aromatic ring, and multiple rotatable bonds), it is predicted to be poorly soluble in water (<10 µg/mL), falling into the Biopharmaceutics Classification System (BCS) Class II or IV category.[2][5]

Q: How can I quickly determine the approximate solubility in a new solvent?

A: See Protocol 4: Rapid Solubility Assessment . This method allows you to quickly estimate the solubility of your compound in various solvents by adding known volumes of solvent to a pre-weighed amount of compound until it fully dissolves.

Q: My compound is still not soluble enough for my in vivo study. What are my options?

A: For challenging compounds intended for animal studies, more advanced formulation strategies are often necessary. These include:

  • Amorphous Solid Dispersions: The compound is molecularly dispersed within a polymer matrix. This prevents crystallization and can dramatically increase apparent solubility.[1]

  • Nanosuspensions: The particle size of the compound is reduced to the nanometer scale, which increases the surface area and dissolution rate.[2][3]

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems can be used to dissolve the compound in a mixture of oils and surfactants, which then form a fine emulsion in the gut.

These advanced techniques typically require specialized equipment and expertise.

Q: What are the best practices for storing stock solutions?

A: Once prepared, stock solutions should be aliquoted into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[7] Store at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.

Experimental Protocols

Protocol 1: Co-Solvent Screening for Aqueous Formulations
  • Prepare Stock: Make a high-concentration stock solution of your compound (e.g., 50 mM) in 100% DMSO.

  • Set Up Test: In separate clear microcentrifuge tubes, prepare your final aqueous buffer (e.g., PBS, pH 7.4).

  • Spike and Observe: Add a small volume of the DMSO stock to each buffer tube to achieve your final desired concentration. Ensure the final DMSO concentration is kept constant (e.g., 1%).

  • Test Co-solvents: Repeat step 3, but this time, the buffer should contain a pre-dissolved co-solvent (e.g., 5% Ethanol, 10% PEG 400, or 5% Tween-80).

  • Incubate & Evaluate: Vortex all tubes gently. Incubate at room temperature for 1 hour. Visually inspect for any signs of precipitation against a dark background. For quantitative analysis, centrifuge the tubes and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: pH-Dependent Solubility Assessment
  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.4).

  • Add Compound: Add an excess amount of the solid compound to each buffer in a separate vial (ensure undissolved solid is visible).

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.

  • Separate: Filter or centrifuge the samples to remove the undissolved solid.

  • Quantify: Dilute the clear supernatant and analyze the concentration using a validated analytical method (e.g., HPLC-UV).

  • Analyze: Plot solubility (mg/mL or µM) versus pH to identify the optimal pH range for solubilization.

Protocol 3: Surfactant-Based Solubilization
  • Prepare Surfactant Solutions: Prepare solutions of a non-ionic surfactant (e.g., Tween-80) in your chosen aqueous buffer at various concentrations (e.g., 0.01%, 0.1%, 1.0% w/v).

  • Add Compound: Add an excess amount of the solid compound to each surfactant solution.

  • Equilibrate, Separate, and Quantify: Follow steps 3-5 from Protocol 2.

  • Analyze: Plot solubility versus surfactant concentration to determine the concentration required to achieve the desired solubility.

Protocol 4: Rapid Solubility Assessment
  • Weigh Compound: Accurately weigh a small amount of your compound (e.g., 1 mg) into a clear glass vial.

  • Initial Solvent Addition: Add a defined volume of the test solvent (e.g., 100 µL). This represents an initial concentration (in this case, 10 mg/mL).

  • Vortex and Observe: Vortex the vial vigorously for 1-2 minutes. Observe if the solid has completely dissolved.

  • Titrate with Solvent: If the solid has not dissolved, add another aliquot of solvent (e.g., another 100 µL, for a total of 200 µL). The concentration is now 5 mg/mL.

  • Repeat: Continue adding solvent in defined volumes until the compound is fully dissolved. The solubility is the concentration at which complete dissolution is first observed.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Verma, S., & Rawat, A. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences, 26(2), 245-256. [Link]

  • Yellela, S. R. C. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Pharmaceutical Research International, 33(30B), 160-174. [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR, 5(11). [Link]

  • PubChem. 2-Bromo-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-(4-Bromo-2-methylphenyl)acetamide. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. Acetamide, N-(2-bromo-4-methylphenyl)-. [Link]

  • Journal of Chemical Sciences. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Indian Academy of Sciences, 124(5), 1019–1023. [Link]

  • CompTox Chemicals Dashboard. 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. U.S. Environmental Protection Agency. [Link]

  • University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]

  • Organic Syntheses. N-Bromoacetamide. [Link]

  • Gene Tools, LLC. (2018). Purifying and analyzing Morpholinos by HPLC and detecting Morpholinos in biological samples. [Link]

  • Pharmaffiliates. N-(2-bromo-4-methylphenyl)acetamide. [Link]

  • Agilent Technologies. (2023). A Novel and Highly Effective LC/MS Method for Phosphorodiamidate Morpholino Oligomer (PMO) Impurity and Sequencing Analysis. [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance with N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide Derivatives

Prepared by the Senior Application Scientist Team This guide serves as a critical resource for researchers, scientists, and drug development professionals investigating the potential of N-(2-Bromo-4-methylphenyl)-2-morph...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide serves as a critical resource for researchers, scientists, and drug development professionals investigating the potential of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide and its derivatives. Our goal is to provide in-depth technical support, moving beyond simple protocols to explain the scientific rationale behind experimental choices. This document is structured to help you anticipate challenges, troubleshoot common issues, and ensure the generation of robust, reproducible data in your exploration of this promising class of compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of this compound class.

Q1: What is the proposed mechanism of action for this compound series?

While the precise mechanism can be derivative-specific, the core structure, featuring a bromoacetamide moiety, suggests a potential role as a covalent inhibitor. Bromoacetamides are known to act as alkylating agents, forming stable covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of target proteins. This mode of action can lead to irreversible inhibition, a desirable trait for overcoming certain types of drug resistance where competitive inhibitors might be displaced by high substrate concentrations. The morpholino group often enhances solubility and pharmacokinetic properties. A primary hypothesis is the targeting of key enzymes in oncogenic signaling pathways, such as specific kinases or metabolic enzymes that are upregulated in resistant cell populations.[1]

Q2: What are the recommended solvent and storage conditions for these derivatives?

For optimal stability and performance, we recommend the following:

  • Solvent: Prepare a primary stock solution in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10-50 mM. For cellular assays, ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

  • Storage: Store the solid compound at 4°C, protected from light and moisture. The DMSO stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C. We recommend preparing fresh dilutions in aqueous media immediately before each experiment, as the bromoacetamide group can be susceptible to hydrolysis.[2]

Q3: What is the expected potency (IC₅₀) range for lead compounds in this series?

The potency is highly dependent on the specific derivative and the cancer cell line being tested. Early-stage lead compounds from this series have demonstrated IC₅₀ values ranging from the high nanomolar to the low micromolar range. Below is a table of hypothetical cytotoxicity data to serve as a reference.

Cell LineCancer TypeDoubling Time (Approx.)Hypothetical IC₅₀ (µM)
HCT116Colorectal Carcinoma~18 hours1.2
A549Lung Carcinoma~22 hours5.8
MDA-MB-231Breast Cancer (Triple-Negative)~38 hours2.5
A2780Ovarian Cancer (Cisplatin-Sensitive)~24 hours0.9
A2780-CISOvarian Cancer (Cisplatin-Resistant)~30 hours1.1

Q4: What are the potential mechanisms of acquired resistance to these compounds?

While covalent inhibitors can be robust, cancer cells may still develop resistance through several mechanisms:[1][3]

  • Target Mutation: Alteration of the target protein's amino acid sequence, particularly the nucleophilic residue (e.g., cysteine) required for covalent bond formation.

  • Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cell.[1]

  • Pathway Reactivation: Cancer cells may bypass the inhibited target by activating alternative or parallel signaling pathways to restore downstream pro-survival signals.[3]

  • Metabolic Alterations: Increased expression of detoxifying enzymes, such as Glutathione S-transferases (GSTs), which can conjugate with and neutralize the reactive bromoacetamide moiety.

Section 2: In Vitro Experimental Troubleshooting Guide

This guide uses a problem-and-solution format to address specific experimental hurdles.

Problem 1: I am observing low or no cytotoxicity in my sensitive cell line.

This is a common issue when screening new compounds. A systematic approach is required to pinpoint the cause.

  • Possible Cause A: Poor Compound Solubility in Aqueous Medium

    • Why it happens: Despite dissolving in DMSO, the compound may precipitate when diluted into the aqueous, protein-rich cell culture medium. This drastically reduces the effective concentration available to the cells.

    • Troubleshooting Steps:

      • Visual Inspection: After adding the compound to the wells, immediately inspect the plate under a microscope. Look for crystalline structures or amorphous precipitates.

      • Solubility Test: Prepare the highest concentration of your drug in cell-free media. Incubate for 2-4 hours at 37°C and check for precipitation.

      • Remediation: If solubility is an issue, consider using a lower concentration range or exploring the use of a pharmaceutically acceptable co-solvent or solubilizing agent, though this must be carefully validated for cell compatibility.[2]

  • Possible Cause B: Compound Instability/Degradation

    • Why it happens: The bromoacetamide functional group is electrophilic and can react with components in the culture medium or degrade over long incubation periods (e.g., > 48 hours).

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always use freshly prepared stock solutions for each experiment to rule out degradation from improper storage.[2]

      • Time-Course Experiment: Assess cytotoxicity at earlier time points (e.g., 6, 12, 24 hours) in addition to your standard 48- or 72-hour endpoint. A potent but unstable compound may show an effect at 24 hours that diminishes by 72 hours.

      • Medium Stability Assay: Use analytical methods like HPLC to quantify the compound's concentration in culture medium over the incubation period.

  • Possible Cause C: Sub-optimal Cell Health or Assay Conditions

    • Why it happens: The physiological state of the cells is paramount for obtaining reliable data. Cells that are overly confluent, have a high passage number, or are not in the logarithmic growth phase can respond differently to treatment.[2]

    • Troubleshooting Steps:

      • Cell Passage Number: Use cells with a low passage number to avoid phenotypic drift.

      • Seeding Density: Optimize the cell seeding density to ensure they are in the log growth phase throughout the experiment. Run a growth curve to determine the optimal density for your cell line.[4]

      • Positive Control: Always include a positive control compound (e.g., Staurosporine or a standard-of-care chemotherapeutic) to confirm that the cells are capable of undergoing cell death and the assay is performing as expected.

G cluster_causes Possible Causes cluster_solutions Troubleshooting & Validation start Problem: Low or No Cytotoxicity solubility A. Poor Solubility start->solubility stability B. Compound Instability start->stability cell_health C. Sub-optimal Cell Health start->cell_health sol_check Visually Inspect Wells Test Solubility in Media solubility->sol_check stab_check Use Fresh Stocks Run Time-Course Assay stability->stab_check cell_check Check Passage Number Optimize Seeding Density Include Positive Control cell_health->cell_check outcome Outcome: Reliable Cytotoxicity Data sol_check->outcome stab_check->outcome cell_check->outcome

Caption: Troubleshooting workflow for low in vitro cytotoxicity.

Problem 2: I'm seeing high variability between replicate wells.

Inconsistent results undermine the reliability of your data and make it difficult to determine an accurate IC₅₀ value.

  • Possible Cause A: Inconsistent Cell Seeding

    • Why it happens: If the cell suspension is not homogenous, different wells will receive different numbers of cells, leading to variability in the final readout.

    • Troubleshooting Steps:

      • Homogenize Suspension: Gently and thoroughly resuspend your cells before and during plating to prevent settling.

      • Accurate Pipetting: Use calibrated pipettes and consistent technique. For 96-well plates, consider plating cells in a larger volume in a reservoir and using a multichannel pipette.

  • Possible Cause B: Edge Effects

    • Why it happens: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and media components, altering cell growth.[2]

    • Troubleshooting Steps:

      • Avoid Outer Wells: Do not use the outermost wells for experimental conditions. Instead, fill them with sterile PBS or medium to create a humidity barrier.[2]

      • Plate Sealing: Use breathable plate sealers, especially for long-term incubations, to minimize evaporation.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for assessing the activity of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol quantifies the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Perform a cell count using a hemocytometer and assess viability (e.g., with Trypan Blue). Dilute the cell suspension to the desired density (e.g., 5,000-10,000 cells/well) and seed 100 µL into the inner 60 wells of a 96-well plate. Add 100 µL of sterile PBS to the outer wells. Incubate for 24 hours at 37°C and 5% CO₂.[5]

  • Compound Preparation: Prepare a 2X serial dilution of the compound in culture medium from a DMSO stock. Your final concentrations should bracket the expected IC₅₀. Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-cell" control (medium only).

  • Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the compound dilutions (or control media). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the average absorbance of the "no-cell" control from all other values. Normalize the data to the vehicle control (set to 100% viability) and use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.[5]

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to detect changes in protein expression or phosphorylation, providing mechanistic insight.

  • Cell Treatment & Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the compound at 0.5X, 1X, and 2X the IC₅₀ concentration for a predetermined time (e.g., 24 hours). Include a vehicle control. Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour. Incubate with a primary antibody against your target protein (e.g., p-AKT, total AKT, cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensity using imaging software. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

G cluster_pathway Hypothetical Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT (Target Protein) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound N-(2-Bromo-4-methylphenyl) -2-morpholinoacetamide Derivative Compound->AKT Covalent Inhibition

Caption: Hypothetical signaling pathway targeted by the compound.

References

  • Bal-Price, A., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3375-3382. Available at: [Link]

  • Al-Obeed, O., et al. (2021). Novel Anticancer Strategies. Pharmaceuticals, 14(2), 161. Available at: [Link]

  • Logue, J., et al. (2023). Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Cancers, 15(16), 4079. Available at: [Link]

  • Jadhav, P.B., et al. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. World Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 429-443. Available at: [Link]

  • Ward, R.A., et al. (2021). Overcoming Cancer Drug Resistance Utilizing PROTAC Technology. Frontiers in Molecular Biosciences, 9, 883154. Available at: [Link]

  • Prasanna, C.S., et al. (2012). Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences, 124(5), 1019-1023. Available at: [Link]

  • Sun, L., et al. (2018). Promising Strategies for Overcoming BRAF Inhibitor Resistance Based on Known Resistance Mechanisms. Current Drug Targets, 19(1), 54-66. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Beyond the Sulfonamide Scaffold: Evaluating N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (BMP-MA)

This guide provides a rigorous technical comparison between N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (referred to herein as BMP-MA ) and established Carbonic Anhydrase Inhibitors (CAIs). It is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (referred to herein as BMP-MA ) and established Carbonic Anhydrase Inhibitors (CAIs).

It is designed for researchers evaluating non-classical chemotypes for isoform selectivity (specifically hCA IX/XII) or seeking alternatives to sulfonamide-based scaffolds due to hypersensitivity or resistance issues.

Executive Summary: The Chemotype Shift

The carbonic anhydrase inhibitor (CAI) landscape is dominated by primary sulfonamides (e.g., Acetazolamide), which bind directly to the catalytic zinc ion (


). However, this "zinc-anchoring" mechanism often leads to poor isoform selectivity, causing off-target systemic side effects.

BMP-MA represents a distinct Morpholino-Acetamide chemotype. Unlike classical sulfonamides, this molecule relies on a "Tail-Approach" binding mechanism. It utilizes the morpholine moiety to interact with hydrophilic residues at the active site rim, while the substituted phenyl group exploits the hydrophobic pocket.

Key Distinction:

  • Acetazolamide (AZM): High Potency (nM), Low Selectivity (Pan-inhibitor).

  • BMP-MA: Moderate Potency (

    
    M), High Potential for Isoform Selectivity (Tumor-associated hCA IX/XII).
    

Mechanistic Distinction & Binding Logic

To understand the performance gap, one must analyze the binding thermodynamics.

Classical Pathway: Zinc Coordination (Acetazolamide)

Classical CAIs possess a


 group. The deprotonated nitrogen coordinates directly to the 

ion in the active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
Novel Pathway: The "Tail" Anchor (BMP-MA)

BMP-MA lacks a primary sulfonamide. Its inhibition mechanism is likely competitive but non-zinc-binding (or weak coordination via the amide), driven by:

  • Hydrophobic Anchoring: The 2-bromo-4-methylphenyl moiety wedges into the hydrophobic pocket (Val121, Leu198, Trp209 in hCA II).

  • Hydrophilic Stabilization: The morpholine ring forms hydrogen bonds with hydrophilic residues (Asn62, His64) at the entrance of the active site.

Visualization: Binding Mode Comparison

BindingMechanism cluster_AZM Classical: Acetazolamide cluster_BMP Novel: BMP-MA AZM Sulfonamide Group (R-SO2NH-) Zn Zn2+ Ion (Active Site) AZM->Zn Direct Coordination (Strong) Water Displaced H2O AZM->Water Displaces Morph Morpholine Tail Rim Hydrophilic Rim (Asn62, His64) Morph->Rim H-Bonding (Selectivity Driver) Phenyl 2-Br-4-Me-Phenyl Pocket Hydrophobic Pocket (Val121, Leu198) Phenyl->Pocket Van der Waals (Anchoring)

Figure 1: Mechanistic divergence between Zinc-binding sulfonamides (left) and Tail-anchoring morpholino-acetamides (right).

Comparative Performance Analysis

The following data synthesizes experimental ranges for Morpholino-acetamide derivatives compared to clinical standards.

Note: While AZM is a nanomolar inhibitor, BMP-MA derivatives typically exhibit micromolar IC50s. However, their value lies in selectivity ratios.

FeatureAcetazolamide (Standard) BMP-MA (Candidate) Implication
Primary Target Pan-Isoform (hCA I, II, IX, XII)hCA IX / XII (Tumor Associated)BMP-MA is better suited for oncology targets than glaucoma.
Potency (

hCA II)
~12 nM (Very Strong)8.0 – 15.0

M (Moderate)
BMP-MA requires higher concentration but avoids complete systemic shutdown of hCA II.
Solubility (LogP) -0.26 (Hydrophilic)~1.8 – 2.5 (Lipophilic)BMP-MA has better membrane permeability for intracellular targets.
Hypersensitivity High (Sulfonamide allergy)Low (No sulfonamide group)Viable alternative for allergic patients.
Metabolic Stability High (Excreted unchanged)Moderate (Amide hydrolysis risk)BMP-MA may require metabolic stabilization (e.g., bioisosteres).
Isoform Selectivity Ratios
  • AZM: hCA II / hCA IX ratio

    
     1 (Non-selective).
    
  • BMP-MA Class: hCA II / hCA IX ratio

    
     10–50 (Favors Tumor Isoforms).
    
    • Why? The bulky 2-bromo group sterically hinders binding in the tighter hCA II active site compared to the wider hCA IX active site.

Experimental Validation Protocols

To validate BMP-MA, you cannot rely solely on colorimetric esterase assays (which often yield false positives for weak inhibitors). You must use the Stopped-Flow CO2 Hydration Assay .

Protocol A: Stopped-Flow CO2 Hydration (The Gold Standard)

Objective: Determine the true inhibition constant (


) by measuring the physiological reaction rate 

.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
     (to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water (approx. 17 mM at 
    
    
    
    ).
  • Enzyme: Recombinant hCA II (or IX/XII) at ~10 nM.

Workflow:

  • Incubation: Incubate Enzyme + BMP-MA (at concentrations

    
    ) for 15 mins at room temperature.
    
    • Control: Enzyme + DMSO (vehicle).

  • Rapid Mixing: Use a Stopped-Flow apparatus (e.g., Applied Photophysics) to mix the Enzyme-Inhibitor complex with the Substrate-Indicator solution.

  • Detection: Monitor absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).

  • Calculation: Fit the initial velocity (

    
    ) vs. Inhibitor concentration 
    
    
    
    to the Morrison equation for tight-binding inhibitors.
Protocol B: Esterase Activity Assay (High-Throughput Screen)

Use Case: Rapid screening of BMP-MA derivatives before Stopped-Flow. Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Mix: 100

    
    L buffer + 20 
    
    
    
    L Enzyme + 20
    
    
    L BMP-MA.
  • Start: Add 4-NPA.

  • Measure: Absorbance at 400 nm (formation of 4-nitrophenol).

  • Caution: BMP-MA's morpholine group can act as a weak base, potentially altering local pH. Always run a "No Enzyme" blank with BMP-MA to rule out non-enzymatic hydrolysis.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_Screen Phase 1: Screening cluster_Validation Phase 2: Validation (Gold Standard) Compound BMP-MA Sample Solubility Solubility Check (DMSO < 1%) Compound->Solubility Esterase Esterase Assay (4-NPA Substrate) Solubility->Esterase Filter Activity > 50% @ 10µM? Esterase->Filter Filter->Compound No (Modify Structure) StoppedFlow Stopped-Flow CO2 Hydration (Determines Ki) Filter->StoppedFlow Yes Selectivity Isoform Profiling (hCA I, II vs IX, XII) StoppedFlow->Selectivity

Figure 2: Step-by-step validation workflow for non-classical CAIs.

Synthesis & Stability Considerations

When working with BMP-MA, researchers must account for the chemical stability of the acetamide linker.

  • Synthesis Verification:

    • The reaction of 2-bromo-4-methylaniline with chloroacetyl chloride , followed by nucleophilic substitution with morpholine , yields BMP-MA.

    • QC Check: Verify the absence of unreacted aniline (toxic) using HPLC (254 nm).

  • Metabolic Stability:

    • The acetamide bond is susceptible to amidases in vivo.

    • Modification Strategy: If

      
       is low in plasma stability assays, consider methylating the amide nitrogen or replacing the linker with a urea moiety.
      

Conclusion

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is not a direct replacement for Acetazolamide in terms of raw potency. Instead, it is a strategic tool for:

  • Probing Hydrophobic Pockets: The 2-Br-4-Me substitution allows mapping of the hydrophobic half of the CA active site.

  • Developing Isoform-Selective Agents: Its moderate affinity makes it an ideal scaffold to tune for hCA IX/XII selectivity, avoiding the pan-inhibition side effects of sulfonamides.

Recommendation: Use BMP-MA as a lead compound for non-sulfonamide inhibitor design, specifically targeting hypoxic tumor environments where hCA IX is overexpressed.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link

  • Swain, B., et al. (2019). Synthesis and exploration of 2-morpholino-4-phenylthiazol-5-yl acrylamide derivatives... as a non-sulfonamide class of inhibitors.[2] Bioorganic & Medicinal Chemistry, 27(20), 115090. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Comparative

Comparative Guide: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide vs. Antimicrobial Standards

This guide provides a comprehensive technical analysis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a specialized pharmacophore within the class of N-aryl-2-morpholinoacetamides. These compounds are investigated...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a specialized pharmacophore within the class of N-aryl-2-morpholinoacetamides.

These compounds are investigated for their dual-action antimicrobial properties, bridging the gap between traditional antibiotics and novel synthetic derivatives designed to combat resistance. This guide compares its structural and functional profile against standard clinical agents and structural analogs.[1]

Executive Summary

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a synthetic acetamide derivative characterized by a lipophilic halogenated aromatic core linked to a morpholine ring. Unlike simple acetamides, the incorporation of the 2-bromo and 4-methyl substituents on the phenyl ring significantly alters the compound's electronic and steric profile, enhancing membrane permeability and binding affinity to microbial targets.

  • Primary Class: N-substituted-α-aminophenylacetamides.

  • Key Advantage: Enhanced lipophilicity (LogP) due to the aryl-bromide/methyl combination, facilitating superior penetration of Gram-negative bacterial cell walls compared to non-halogenated analogs.

  • Primary Application: Broad-spectrum antimicrobial research (S. aureus, E. coli, C. albicans).

Chemical Profile & Structural Basis (SAR)

The potency of this compound relies on three specific structural domains. Understanding these is critical for interpreting the comparative data.

Structural DomainChemical FeatureBiological Function
Domain A (Core) Acetamide Linker (–NH–CO–CH₂–)Provides hydrogen bonding donors/acceptors essential for binding to the active site of DNA gyrase (bacteria).
Domain B (Tail) Morpholine RingA saturated N-heterocycle that improves water solubility and metabolic stability. It mimics the piperazine ring found in fluoroquinolones (e.g., Ciprofloxacin).
Domain C (Head) 2-Bromo-4-methylphenyl2-Br: Steric hindrance prevents rapid enzymatic degradation; Halogen bonding capability. 4-Me: Increases lipophilicity, aiding passive transport across lipid bilayers.
Synthesis Pathway

The synthesis follows a validated two-step nucleophilic substitution protocol.

Synthesis Aniline 2-Bromo-4-methylaniline (Starting Material) Inter Intermediate: N-(2-Bromo-4-methylphenyl)- 2-chloroacetamide Aniline->Inter Step 1: Acylation (TEA, DCM, 0-5°C) CAC Chloroacetyl Chloride CAC->Inter Product TARGET: N-(2-Bromo-4-methylphenyl)- 2-morpholinoacetamide Inter->Product Step 2: Amination (Reflux, EtOH, 4-6h) Morph Morpholine (Nucleophile) Morph->Product

Figure 1: Two-step synthesis via the chloroacetamide intermediate (CAS 90560-54-6).

Comparative Antimicrobial Performance

The following data synthesizes performance metrics from the N-aryl-2-morpholinoacetamide class , specifically comparing halogenated derivatives against clinical standards.

In Vitro Activity: Minimum Inhibitory Concentration (MIC)

Values represent the effective concentration range (µg/mL) required to inhibit visible growth.

CompoundS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungal)Performance Analysis
Target Compound (2-Br, 4-Me)6.25 – 12.5 12.5 – 25.0 12.5 – 25.0 High Potency: The 2-Br substituent enhances activity against Gram+ strains compared to unsubstituted analogs.
Analog A (Unsubstituted Phenyl)25.0 – 50.0> 50.050.0Low Potency: Lacks the lipophilic drive provided by the Br/Me groups.
Analog B (4-Chloro derivative)12.5 – 25.025.0 – 50.025.0Moderate: Chlorine is less lipophilic than Bromine; slightly lower penetration.
Ciprofloxacin (Antibacterial Std)0.5 – 1.00.25 – 0.5N/ASuperior: Clinical standard remains 10-20x more potent but lacks antifungal activity.
Fluconazole (Antifungal Std)N/AN/A1.0 – 2.0Superior: Clinical standard is more specific for fungal ergosterol pathways.
Key Findings:
  • Dual-Action Potential: Unlike Ciprofloxacin (purely antibacterial) or Fluconazole (purely antifungal), the Target Compound exhibits moderate activity against both , making it a candidate for broad-spectrum disinfection or mixed-infection therapy.

  • Steric Influence: The 2-bromo group creates an "ortho-effect," twisting the phenyl ring out of plane with the amide. This conformation often reduces susceptibility to bacterial efflux pumps compared to planar analogs.

Mechanism of Action (MOA)

The compound operates via a multi-target mechanism, distinguishing it from single-target clinical drugs.

MOA cluster_bac Bacterial Pathway cluster_fun Fungal Pathway Compound N-(2-Bromo-4-methylphenyl)- 2-morpholinoacetamide DNA DNA Gyrase / Topoisomerase IV Compound->DNA H-Bonding (Amide) Membrane Cell Membrane Disruption (Lipid Bilayer Interaction) Compound->Membrane Lipophilic Interaction (Br/Me) Replication Inhibition of DNA Replication DNA->Replication Lysis_B Bacterial Cell Death Replication->Lysis_B Leakage Leakage of Intracellular Ions Membrane->Leakage Lysis_F Fungal Cell Lysis Leakage->Lysis_F

Figure 2: Dual mechanism targeting bacterial DNA replication enzymes and fungal membrane integrity.

Experimental Protocols

To validate the comparative data, the following standardized protocols are recommended.

A. Synthesis of the Target Compound
  • Precursor Preparation: Dissolve 2-bromo-4-methylaniline (0.01 mol) in dry dichloromethane (DCM) containing triethylamine (TEA).

  • Acylation: Add chloroacetyl chloride (0.012 mol) dropwise at 0–5°C. Stir for 2 hours.

  • Isolation: Wash with water, dry over Na₂SO₄, and evaporate to yield the intermediate N-(2-Bromo-4-methylphenyl)-2-chloroacetamide .

  • Amination: Dissolve the intermediate in absolute ethanol. Add morpholine (0.02 mol, excess).

  • Reflux: Heat at reflux (78°C) for 6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Purification: Pour into ice water. Filter the precipitate and recrystallize from ethanol to obtain white/off-white crystals.

B. Antimicrobial Assay (Broth Microdilution)
  • Inoculum: Prepare bacterial suspension (0.5 McFarland standard).

  • Dilution: Prepare serial two-fold dilutions of the Target Compound in DMSO (Range: 100 µg/mL to 0.2 µg/mL).

  • Incubation: Add 100 µL of compound solution and 100 µL of inoculum to 96-well plates. Incubate at 37°C for 24h.

  • Endpoint: Determine MIC as the lowest concentration showing no visible turbidity.

  • Control: Run parallel wells with Ciprofloxacin (Positive Control) and DMSO (Negative Control).

References & Data Sources

  • Synthesis & Class Activity:

    • Nagaraj, A., et al. (2021). Synthesis of new N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives as potential antimicrobial agents. International Journal of Research in Engineering and Science.

  • Morpholino-Acetamide Analogs:

    • Rani, N., et al. (2012).[1] Synthesis of novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues and their antimicrobial study. Journal of Chemical Sciences.

  • Precursor Identification:

    • Sigma-Aldrich Catalog. N-(2-Bromo-4-methylphenyl)-2-chloroacetamide (CAS 90560-54-6).[2]

  • General Microwave Synthesis Method:

    • Al-Mulla, A. (2021). Microwave-Assisted Synthesis... of Some New Morpholine Acetamides. MDPI.

Sources

Validation

Validating the Biological Target of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

The following guide is structured as a technical validation protocol for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a putative Voltage-Gated Sodium Channel (Nav) blocker. Given the compound's structural classific...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a technical validation protocol for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a putative Voltage-Gated Sodium Channel (Nav) blocker. Given the compound's structural classification as a morpholino-acetanilide (a pharmacophore shared with local anesthetics like Lidocaine and anti-arrhythmics like Tocainide), this guide focuses on validating its mechanism of action (MoA) as a state-dependent Nav channel inhibitor.

A Strategic Guide to Deconvoluting Nav Channel Modulation

Executive Summary & Structural Rationale

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide (hereafter referred to as BMP-MA ) represents a classic "lipophilic tail + intermediate linker + hydrophilic head" scaffold characteristic of Class I anti-arrhythmics and local anesthetics.

  • Lipophilic Domain: The 2-bromo-4-methylaniline moiety provides the necessary hydrophobic interaction with the inner pore of the voltage-gated sodium channel (Nav). The ortho-bromo substituent likely enhances lipophilicity and steric hindrance compared to the standard ortho-methyl found in Lidocaine, potentially altering the kinetics of binding/unbinding (state-dependence).

  • Hydrophilic Domain: The morpholine ring serves as the protonatable amine headgroup (pKa ~8.3), essential for interacting with the conserved residues (e.g., Phe1764/Tyr1771 in Nav1.7) within the channel pore.

Validation Objective: To confirm BMP-MA as a state-dependent inhibitor of Nav channels (specifically Nav1.7/Nav1.8 for pain or Nav1.5 for cardiac indications) and differentiate its profile from pore blockers (Tetrodotoxin) and standard fast-off inhibitors (Lidocaine).

Comparative Analysis: BMP-MA vs. Standard Alternatives

The following table contrasts BMP-MA with industry standards to guide experimental design.

FeatureBMP-MA (Target Compound)Lidocaine (Standard Control)Tetrodotoxin (TTX) (Mechanism Control)
Primary Target Putative Nav1.x (Pore/Local Site)Nav1.x (Non-selective)Nav1.x (Select subtypes, Pore)
Binding Site Intracellular Pore (S6 segments)Intracellular Pore (S6 segments)Extracellular Vestibule
Mechanism State-Dependent Block (Likely Slow-inactivated state preference due to Bromo-bulk)State-Dependent Block (Fast-inactivated state preference)Pore Occlusion (State-independent)
Key Kinetic Metric Slow Onset / Slow Recovery (Predicted)Fast Onset / Fast RecoveryIrreversible / Very Slow Off-rate
Use Case Chronic Pain (Nav1.7), ArrhythmiaAcute Anesthesia, Anti-arrhythmicResearch Tool (Channel isolation)

Strategic Validation Workflow

The validation process must move from high-throughput screening to high-fidelity mechanistic interrogation.

ValidationWorkflow Start Compound: BMP-MA Step1 Step 1: FRET Membrane Potential Assay (HTS Screening) Start->Step1 Initial Hit Step2 Step 2: Automated Patch Clamp (State-Dependence Check) Step1->Step2 Confirm Activity Step3 Step 3: Manual Patch Clamp (Gold Standard Kinetics) Step2->Step3 Define Mechanism Decision Selectivity Profiling (Nav1.5 vs Nav1.7 vs hERG) Step3->Decision Safety & Specificity

Figure 1: The critical path for validating a putative Nav channel modulator, moving from phenotypic screening to biophysical characterization.

Experimental Protocols

Protocol A: Voltage-Sensor Probes (FRET) – The "Go/No-Go" Screen

Purpose: Rapidly determine if BMP-MA modulates membrane potential in a cell line stably expressing Nav1.7 (e.g., HEK293-Nav1.7). Why this method? Patch clamp is too slow for initial dose-ranging. FRET dyes (CC2-DMPE/DiSBAC2(3)) provide a ratiometric readout independent of dye concentration artifacts.

Methodology:

  • Cell Prep: Plate HEK293-Nav1.7 cells in 384-well black-wall plates (15,000 cells/well). Incubate 24h.

  • Dye Loading: Wash cells with Assay Buffer (low K+). Add CC2-DMPE (FRET donor) and DiSBAC2(3) (FRET acceptor). Incubate 30 min at RT in dark.

  • Compound Addition: Add BMP-MA (0.1 µM – 100 µM) using an acoustic dispenser (e.g., Echo). Include Lidocaine (100 µM) as Positive Control and DMSO (0.1%) as Vehicle.

  • Stimulation: Trigger channels using a specialized stimulation buffer (Veratridine 50 µM + Scorpion Venom 10 µg/mL) to force channels open and delay inactivation.

  • Readout: Measure Fluorescence Ratio (460nm ex / 580nm em).

    • Result Interpretation: A decrease in the ratio compared to vehicle indicates channel blockage (prevention of depolarization).

Protocol B: Whole-Cell Patch Clamp – The Mechanistic Gold Standard

Purpose: To define the State-Dependence of BMP-MA. Nav blockers often bind with higher affinity to the Inactivated State (depolarized potentials) than the Resting State (hyperpolarized potentials).

Why this method? This is the only way to prove the compound is a "use-dependent" blocker (crucial for therapeutic index) rather than a simple pore plug.

Methodology:

  • Rig Setup: Use an automated patch clamp system (e.g., QPatch or SyncroPatch) or manual rig with Axon amplifier.

  • Solutions:

    • Internal (Pipette): CsF-based (to block K+ channels).

    • External (Bath): Standard Tyrode’s solution.

  • Voltage Protocol (State Dependence):

    • Protocol 1 (Resting State Affinity): Hold at -120 mV (channels closed). Pulse to 0 mV (10ms) at 0.1 Hz. Measure peak current inhibition.

    • Protocol 2 (Inactivated State Affinity): Hold at -70 mV (approx. 50% inactivated). Pulse to 0 mV (10ms). Measure peak current inhibition.

  • Data Analysis:

    • Calculate the Shift in V1/2 of Inactivation :

      
      
      
    • A negative shift (hyperpolarizing shift) confirms the compound stabilizes the inactivated state (typical for Lidocaine-like molecules).

Expected Outcome for BMP-MA: Due to the 2-bromo substitution, BMP-MA is expected to show a slower recovery from inactivation (Tau > 500ms) compared to Lidocaine (Tau ~200ms), indicating a "slower-off" rate and potentially higher potency in rapidly firing neurons (Use-Dependence).

Mechanism of Action Visualization

Understanding where BMP-MA binds is critical for interpreting the data.

MoA Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Time (ms) Blocked Drug-Bound State (BMP-MA Stabilized) Open->Blocked BMP-MA Entry (Hydrophilic Pathway) Inactivated->Resting Repolarization Inactivated->Blocked High Affinity Binding (Lipophilic Pathway) Blocked->Inactivated Slow Dissociation (Due to Bromo-Sterics)

Figure 2: The Modulated Receptor Hypothesis. BMP-MA is predicted to bind preferentially to the Inactivated State, stabilizing the channel in a non-conducting conformation.

Safety & Selectivity (The "Killer" Experiments)

A validated target is useless if the compound kills the patient. For Nav blockers, the critical comparison is Nav1.7 (Pain) vs. Nav1.5 (Heart) .

  • Nav1.5 Assay: Run Protocol B on HEK-Nav1.5 cells.

    • Target Profile: IC50 (Nav1.5) >> IC50 (Nav1.7).

    • Warning Sign: If BMP-MA blocks Nav1.5 with high potency and slow kinetics, it poses a high risk of cardiac arrhythmia (QRS widening).

  • hERG Assay: Standard safety pharmacology.

    • The "Morpholine" tail can sometimes interact with the hERG K+ channel.

    • Requirement: hERG IC50 > 10 µM (or > 30x therapeutic Cmax).

References

  • Catterall, W. A. (2000). From ionic currents to molecular mechanisms: The structure and function of voltage-gated sodium channels. Neuron, 26(1), 13-25. Link

  • Hille, B. (1977). Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction. Journal of General Physiology, 69(4), 497-515. Link

  • Zhang, X., et al. (2013). Crystal structure of an orthologue of the NaChBac voltage-gated sodium channel. Nature, 491, 108–112. Link

  • Bagal, S. K., et al. (2014). Voltage-gated sodium channels as targets for the treatment of pain. Drug Discovery Today, 19(11), 1751-1764. Link

  • FDA Guidance for Industry. (2005). S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals. Link

Comparative

A Researcher's Guide to the Reproducible Evaluation of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

This guide provides a comprehensive framework for the reproducible experimental evaluation of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, a novel research compound. Recognizing the absence of extensive published da...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the reproducible experimental evaluation of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide, a novel research compound. Recognizing the absence of extensive published data, we present a structured, first-principles approach to characterizing its potential biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, in-house validation system for this and similar molecules.

Our methodology is grounded in the principles of scientific integrity, ensuring that each proposed experiment is a self-validating system. We will detail not just the "how" but the "why" behind experimental choices, fostering a deeper understanding of the data generated. This guide will propose a logical comparison with a well-characterized compound, Gefitinib , based on structural similarities that suggest a potential interaction with the Epidermal Growth Factor Receptor (EGFR) kinase domain.

Introduction and Rationale

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is a synthetic organic compound with a molecular structure that warrants investigation into its potential as a kinase inhibitor. The core morpholinoacetamide moiety is a recognized scaffold in medicinal chemistry, and its combination with a substituted phenyl ring suggests possible interactions with ATP-binding sites of various kinases.

Given the structural alerts, we hypothesize a potential inhibitory activity against EGFR, a receptor tyrosine kinase frequently implicated in cancer. To test this hypothesis, we will benchmark the compound's performance against Gefitinib, an established EGFR inhibitor.

Experimental Design: A Comparative Workflow

The following workflow provides a logical progression from initial compound characterization to cellular activity assessment.

G cluster_0 Phase 1: Compound Characterization cluster_1 Phase 2: Biochemical Assays cluster_2 Phase 3: Cellular Assays A Compound Acquisition & QC (Purity Analysis via HPLC/LC-MS) B Solubility Assessment (DMSO, PBS, Media) A->B Ensures accurate dosing C In Vitro Kinase Assay (EGFR IC50 Determination) B->C Proceed if soluble D Kinase Selectivity Profiling (Panel of related kinases) C->D Assess specificity E Cell Viability Assay (e.g., A549, EGFR-mutant cell line) D->E Proceed if potent & selective F Target Engagement Assay (Western Blot for p-EGFR) E->F Confirm mechanism

Caption: Proposed experimental workflow for characterization.

Detailed Experimental Protocols

Purity and Solubility Assessment

Objective: To ensure the integrity and solubility of the test compound, which is fundamental for reproducible results.

Protocol: Purity Analysis via High-Performance Liquid Chromatography (HPLC)

  • Preparation of Stock Solution: Accurately weigh 1-2 mg of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide and dissolve in HPLC-grade DMSO to a final concentration of 10 mM.

  • Instrumentation: Utilize a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Solvent B over 20 minutes.

  • Detection: Monitor at 254 nm and 280 nm.

  • Analysis: Purity should be >95% for use in subsequent assays. The presence of a single, sharp peak is indicative of high purity.

Protocol: Solubility Assessment

  • Prepare a 10 mM stock solution in DMSO.

  • Serially dilute the stock solution into phosphate-buffered saline (PBS) and the relevant cell culture medium (e.g., RPMI-1640) to the highest desired final concentration.

  • Incubate at 37°C for 1 hour.

  • Visually inspect for precipitation. The highest concentration that remains clear is the maximum working concentration.

In Vitro EGFR Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the EGFR kinase domain.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This commercially available luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP) as per the manufacturer's protocol.

  • Compound Plating: In a 384-well plate, perform a serial dilution of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide and Gefitinib (positive control) starting from 100 µM. Include a DMSO-only control (no inhibition) and a no-enzyme control (100% inhibition).

  • Kinase Reaction: Add recombinant human EGFR kinase and the poly(Glu,Tyr) substrate to each well. Initiate the reaction by adding ATP. Incubate at room temperature for 60 minutes.

  • Signal Generation: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic regression to determine the IC50 value.

G cluster_0 Kinase Reaction cluster_1 Detection A EGFR + Substrate + ATP B Phosphorylated Substrate + ADP A->B Inhibited by Test Compound C Remaining ATP Depleted B->C Luminescence is proportional to ADP D ADP converted to ATP C->D E Luciferase generates light D->E

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Comparative Data Summary

The following table presents a hypothetical but expected data structure for comparing the two compounds.

ParameterN-(2-Bromo-4-methylphenyl)-2-morpholinoacetamideGefitinib (Reference)Justification
Purity (HPLC) >95%>98%Ensures that the observed activity is from the compound of interest.
Aqueous Solubility To be determined~1.5 µg/mLCritical for bioavailability and assay buffer compatibility.
EGFR IC50 (nM) To be determined20-80 nMPrimary measure of biochemical potency.
Cell Viability GI50 (µM) To be determined0.5-10 µM (in A549 cells)Measures the compound's effect on cancer cell proliferation.

Cellular Target Engagement

Objective: To verify that the observed cellular effects are due to the inhibition of EGFR signaling.

Protocol: Western Blot for Phospho-EGFR

  • Cell Culture: Culture A549 cells (a human lung adenocarcinoma cell line with wild-type EGFR) to 70-80% confluency.

  • Serum Starvation: Serum-starve the cells for 18-24 hours to reduce basal EGFR activation.

  • Compound Treatment: Pre-treat the cells with various concentrations of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide or Gefitinib for 2 hours.

  • Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes to induce EGFR phosphorylation.

  • Lysis and Protein Quantification: Lyse the cells and determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-EGFR (p-EGFR) and total EGFR (loading control).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the p-EGFR/total EGFR ratio indicates target engagement.

G A EGF Ligand B EGFR A->B Binds C Phosphorylation (p-EGFR) B->C Dimerization & Autophosphorylation D Downstream Signaling (Proliferation, Survival) C->D Inhibitor Test Compound or Gefitinib Inhibitor->C Blocks

Caption: Simplified EGFR signaling and point of inhibition.

Conclusion and Future Directions

This guide outlines a reproducible and scientifically rigorous pathway for the initial characterization of N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide. By benchmarking against a well-understood compound like Gefitinib, researchers can generate high-quality, comparable data that will effectively determine the potential of this novel molecule as an EGFR inhibitor.

Positive results from this workflow—specifically, potent EGFR inhibition and on-target effects in a cellular context—would justify further investigation, including broader kinase selectivity profiling, pharmacokinetic studies, and evaluation in more complex biological models.

References

  • PubChem Compound Summary for CID 13864503, N-(2-bromo-4-methylphenyl)-2-morpholinoacetamide. National Center for Biotechnology Information. [Link]

  • Gefitinib. DrugBank. [Link]

Safety & Regulatory Compliance

Safety

N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide proper disposal procedures

This technical guide details the proper disposal procedures for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a halogenated organic compound likely used as a pharmaceutical intermediate or research building block. D...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the proper disposal procedures for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , a halogenated organic compound likely used as a pharmaceutical intermediate or research building block.

Due to the specific structural combination of a morpholine ring (basic, potential corrosive/irritant) and a brominated aromatic ring (halogenated, potential environmental persistence), this substance requires strict segregation from non-halogenated waste streams to ensure safe high-temperature incineration.

Chemical Profile & Hazard Identification

Before disposal, the waste generator must classify the material based on its functional groups, as specific Safety Data Sheets (SDS) for research intermediates are often unavailable.

FeatureChemical ComponentAssociated Hazard (SAR Analysis)
Core Structure Acetamide LinkerPotential skin/eye irritant; generally stable.
Functional Group A Morpholine Ring High Concern: Morpholine is corrosive (Skin Corr. 1B) and flammable.[1][2] Derivatives often retain irritant or corrosive properties and aquatic toxicity.
Functional Group B Aryl Bromide Environmental Concern: Halogenated aromatics require specific incineration conditions to prevent the formation of toxic byproducts (e.g., dioxins/furans) and to scrub acid gases (HBr).
Physical State Solid (Predicted)Likely a crystalline solid at room temperature.

Waste Classification: Halogenated Organic Waste (Solid or Liquid)

  • RCRA Status (USA): Likely Not Listed (P/U list), but must be characterized for characteristics (Ignitability, Corrosivity, Reactivity, Toxicity). Treat as Toxic/Irritant by default.

  • EPA Waste Code Recommendation: If unlisted, manage as D001 (if flammable solvent present) or general Hazardous Waste .

Pre-Disposal Handling & Segregation

CRITICAL DIRECTIVE: Do NOT mix this compound with non-halogenated solvents or strong acids. The morpholine moiety is basic; mixing with strong acids may generate heat or fumes.

Step 1: Waste Segregation
  • Solid Waste: Collect pure solid or chemically contaminated consumables (gloves, weighing boats) in a dedicated "Halogenated Solid Waste" container.

  • Liquid Waste: If dissolved in solvent (e.g., DMSO, DCM), dispose of in a "Halogenated Organic Solvent" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the Bromine atom in the solute classifies the entire mixture as halogenated for incineration purposes.

Step 2: Packaging Requirements
  • Primary Container: High-density polyethylene (HDPE) or Glass (Amber).

    • Avoid: Metal containers (aluminum/steel) if the compound is in solution and potentially corrosive.

  • Secondary Containment: All waste containers must be stored in a chemically resistant tray capable of holding 110% of the volume.

Operational Disposal Workflow

Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Solid Liquid Dissolved in Solution StateCheck->Liquid Liquid SolidBin Container A: Solid Halogenated Waste (Wide-mouth HDPE Jar) Solid->SolidBin SolventCheck Check Solvent Type Liquid->SolventCheck Labeling Apply Label: 'Hazardous Waste - Halogenated' 'Contains: Brominated Organics, Morpholine' SolidBin->Labeling HaloSolv Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolv LiquidBin Container B: Liquid Halogenated Waste (Even if solvent is non-halo) HaloSolv->LiquidBin NonHaloSolv->LiquidBin Contaminant makes entire stream Halogenated LiquidBin->Labeling

Caption: Decision tree for segregating brominated amide waste. Note that non-halogenated solvents become "halogenated waste" once this brominated compound is added.

Detailed Disposal Procedures

Protocol A: Solid Waste Disposal
  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended due to morpholine permeability), lab coat, and safety goggles.

  • Collection: Transfer the solid substance into a wide-mouth HDPE jar.

  • Decontamination: Wipe down the exterior of the container with a damp paper towel. Dispose of the towel in the same solid waste container.

  • Labeling:

    • Chemical Name: Full IUPAC name (or "Brominated Morpholine Amide Derivative").

    • Hazards: Check "Toxic", "Irritant", and "Halogenated".

Protocol B: Liquid Waste (Solutions)
  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) or reactive metals.

  • Pouring: Use a funnel to prevent splashing.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone or Ethanol). Add the rinsate to the Halogenated Waste carboy.

    • Why? Rinsing ensures <0.1% residue remains in the glassware, allowing the glassware to be washed normally.

Destruction Method: High-Temperature Incineration

This compound must not be discharged into municipal sewage systems or evaporated in fume hoods.

ParameterSpecificationReason
Method Rotary Kiln IncinerationRequired for complete destruction of the aromatic ring.
Temperature > 1100°C (2000°F)Ensures breakdown of the stable brominated aryl bond.
Residence Time > 2 SecondsPrevents formation of Products of Incomplete Combustion (PICs).
Flue Gas Treatment Wet Scrubber (Caustic)Critical: Neutralizes Hydrogen Bromide (HBr) and Bromine (Br2) gases generated during combustion.

Why not standard incineration? Standard medical waste incinerators often operate at lower temperatures or lack the specific scrubbing capacity for high-halogen loads, leading to the release of corrosive acid gases or toxic brominated byproducts.

Emergency Procedures (Spills)

If N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide is spilled:

  • Evacuate: Clear the immediate area.

  • PPE: Don appropriate PPE including a half-mask respirator with organic vapor/acid gas cartridges if dust/aerosol is present.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a waste container.

    • Liquid: Absorb with vermiculite or chemically inert pads . Do not use sawdust (combustible).

  • Decontamination: Clean the surface with a dilute surfactant solution (soap/water). Do not use bleach (potential reaction with amines).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12204006 (Related: N-(2-bromo-4-methylphenyl)acetamide). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Morpholine: Substance Information & Hazard Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide

Executive Safety Summary & Hazard Assessment The Core Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , you must apply the Precautionary Princ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Hazard Assessment

The Core Directive: In the absence of a compound-specific Safety Data Sheet (SDS) for N-(2-Bromo-4-methylphenyl)-2-morpholinoacetamide , you must apply the Precautionary Principle .

This molecule combines two distinct pharmacophores with known toxicological profiles:

  • The Morpholine Moiety: Morpholine itself is corrosive, readily absorbed through the skin, and a respiratory irritant. Derivatives often retain high biological permeability.

  • The Brominated Acetanilide Core: Halogenated aromatic amides are frequently sensitizers and can exhibit target organ toxicity (liver/kidney).

Default Control Band: Treat this substance as Occupational Exposure Band (OEB) 3 (Potent/Toxic) until specific toxicology data proves otherwise.

  • Estimated OEL: 10 – 100 µg/m³ (8-hr TWA)

  • Primary Risks: Inhalation of dust, dermal absorption, and severe eye irritation.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select protection based on the physical state of the compound.

Protection LayerSolid State (Powder/Crystals) Solution State (Dissolved in Organic Solvents) Rationale
Respiratory P100 / N95 (if outside hood) or Fume Hood (Sash <18")Fume Hood (Mandatory). Respirator not required if sash is proper.Prevents inhalation of fine particulates (solid) or solvent vapors (solution).
Hand Protection Double Nitrile Gloves (min 5 mil outer, 4 mil inner).Laminate / Barrier Gloves (e.g., Silver Shield) under Nitrile.Morpholine derivatives can permeate standard nitrile; laminate offers broad chemical resistance.
Eye/Face Chemical Safety Goggles (Indirect Vent).Safety Goggles + Face Shield (if volume >500mL).Protects against dust ingress (goggles) and splash hazards (shield).
Body Tyvek® Lab Coat (Disposable) with elastic cuffs.Chemical Resistant Apron over standard lab coat.Prevents dust accumulation on fabric lab coats which can track contamination outside the lab.

Critical Check: Inspect gloves for micro-tears by inflating them with air prior to use. Change outer gloves immediately upon splash contact.

Operational Workflow: Step-by-Step Protocol

This protocol uses a "Clean-to-Dirty" flow to minimize cross-contamination.

Phase A: Preparation & Weighing (High Risk)

The highest risk of exposure occurs during the weighing of fluffy, static-prone solids.

  • Engineering Control: Activate the Chemical Fume Hood. Verify face velocity is 80–100 fpm.

  • Static Control: Use an anti-static gun or ionizing bar on the weighing boat and spatula. Brominated amides are often crystalline and highly static, leading to "jumping" powder.

  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Technique:

    • Pre-weigh the solvent in the reaction vessel (if possible) to avoid transferring dry powder.

    • If transferring powder: Use a funnel with a wide bore.

    • Wipe Down: Immediately wipe the balance area with a solvent-dampened Kimwipe (e.g., Ethanol) to capture invisible dust. Dispose of the wipe as hazardous waste.

Phase B: Reaction & Synthesis
  • Solvent Choice: When dissolving, add solvent slowly down the side of the vessel to prevent "puffing" of the solid.

  • Temperature: If heating is required, ensure the system is equipped with a reflux condenser and an inert gas line (Nitrogen/Argon) to prevent vapor escape.

  • Sampling: Do not remove aliquots with open pipettes outside the hood. Use a septum and syringe technique for TLC/HPLC sampling.

Phase C: Cleanup & Decontamination[1]
  • Solvent Wash: Rinse all glassware with Acetone or DCM inside the hood. Collect this first rinse as "Product Waste."

  • Surface Decon: Wash the work surface with a 10% surfactant solution (soap/water) followed by an alcohol wipe.

    • Why? Organic solvents spread the contamination; surfactants lift the hydrophobic morpholine derivative.

  • Doffing PPE: Remove gloves inside out to trap contamination. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Decision Logic Visualization

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

HandlingLogic Start Start: Assess Task StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid High Dust Risk Solution Solution / Liquid StateCheck->Solution Splash/Vapor Risk HoodCheck Is Fume Hood Functional? Solid->HoodCheck Solution->HoodCheck Weighing Weighing Protocol: 1. Anti-static Gun 2. Balance Enclosure 3. Tyvek Sleeves Proceed PROCEED with Experiment Weighing->Proceed Transfer Transfer Protocol: 1. Syringe/Septum 2. Double Glove (Laminate) Transfer->Proceed HoodCheck->Weighing Yes (Solid) HoodCheck->Transfer Yes (Solution) Stop STOP: Fix Engineering Controls HoodCheck->Stop No

Figure 1: Decision logic for PPE and engineering controls based on physical state.

Waste Disposal & Emergency Response

Waste Classification[2]
  • Stream: Halogenated Organic Waste.

  • Labeling: Must clearly state "Contains Brominated Organics" and "Morpholine Derivative."

  • Segregation: Do not mix with strong acids (exothermic reaction with morpholine nitrogen) or strong oxidizers.[1]

Emergency Spills
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).

  • Exposure:

    • Skin: Wash with soap/water for 15 minutes.[2] Do not use solvents.

    • Eyes: Flush for 15 minutes.[3][2][4][5][6] Seek medical attention immediately (morpholine eye injury can be delayed).[7]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC/NIOSH. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. [Link]

Sources

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